1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3,(H2,6,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXSLMGSDQURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266460 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-39-6 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Profiling & Conformation Guide: 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
[1]
Executive Summary
This technical guide provides a comprehensive structural and conformational analysis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 3920-39-6).[1] As a highly functionalized heterocyclic scaffold, this molecule represents a critical "push-pull" system in medicinal chemistry, often serving as a key intermediate in the synthesis of PDE5 inhibitors (analogous to Sildenafil) and high-energy density materials.[1]
This document moves beyond basic description to explore the steric-electronic conflict between the adjacent nitro and carboxamide groups, the regiochemical challenges in its synthesis, and the spectroscopic validation required to distinguish it from its N-methyl isomers.[1]
Part 1: Molecular Architecture & Electronic Properties[1]
Electronic "Push-Pull" Dynamics
The this compound scaffold is defined by a strong electronic gradient across the pyrazole ring.[1]
-
Donor Domain (N1): The N-methyl group at position 1 acts as an inductive donor, increasing electron density in the ring.[1]
-
Acceptor Domain (C4): The nitro group (
) at position 4 is a potent electron-withdrawing group (EWG), creating a dipole directed toward the C4-N bond.[1] -
Amphoteric Domain (C3): The carboxamide group (
) at position 3 acts as both a hydrogen bond donor and acceptor, but its conjugation with the ring is modulated by steric pressure from the adjacent nitro group.[1]
Resonance & Connectivity Diagram
The following diagram illustrates the connectivity and the electronic resonance flow that stabilizes the molecule but also induces specific regiochemical reactivities.
Figure 1: Electronic connectivity map highlighting the "Push-Pull" resonance from N1 to C4 and the steric clash zone between C3 and C4.
Part 2: Conformational Analysis & Sterics[1]
The C3-C4 Steric Conflict
The defining structural feature of this molecule is the adjacency of the carboxamide (C3) and nitro (C4) groups.[1] Unlike simple pyrazoles, these two bulky substituents cannot easily lie coplanar with the aromatic ring without significant steric repulsion.[1]
-
Planarity Disruption: To relieve strain, the nitro group typically rotates out of the pyrazole plane by 30–50°, or the carboxamide group twists.[1]
-
Intramolecular Hydrogen Bonding: A stabilizing interaction is often observed between one amide proton (
) and a nitro oxygen ( ). This forms a pseudo-7-membered ring, locking the conformation into a specific rotamer.[1]
Predicted Bond Metrics (Based on Analogous Crystallography)
Based on crystallographic data of the structural analog 1-methyl-3-propyl-4-nitro-pyrazole-5-carboxylic acid [2], the following geometric parameters are predicted for the target molecule:
| Parameter | Predicted Value | Structural Implication |
| N1-C5 Bond | 1.33 Å | Typical pyrazole aromaticity.[1] |
| C3-C4 Bond | 1.41 Å | Single bond character; allows rotation.[1] |
| Nitro Twist Angle | ~15-40° | Deviation from planarity due to amide steric clash.[1] |
| Amide Twist Angle | ~10-20° | Minor twist to accommodate the nitro oxygen.[1] |
| Intra-H-Bond | 2.0 - 2.2 Å | Interaction between Amide-NH and Nitro-O. |
Part 3: Synthetic Pathways & Purity Profiling[1]
Regioselectivity Challenges
The synthesis of this compound presents a classic regiochemical problem. Methylation of 4-nitro-1H-pyrazole-3-carboxamide can occur at either N1 or N2.[1]
-
Target Product (N1-Me): 1-methyl-4-nitro-3-carboxamide.[1]
-
By-product (N2-Me): 1-methyl-4-nitro-5-carboxamide (often misidentified).[1]
Causality in Protocol Design: To avoid separating difficult isomers, the recommended route starts with 1-methylpyrazole-3-carboxylic acid , ensuring the methyl group is fixed before nitration.[1]
Recommended Synthetic Workflow
The following protocol ensures high regiochemical fidelity.
Figure 2: Linear synthetic pathway designed to lock regiochemistry early, preventing N-isomer formation.[1]
Detailed Experimental Protocol (Self-Validating)
Step 1: Nitration of 1-methylpyrazole-3-carboxylic acid
-
Dissolution: Dissolve 1-methylpyrazole-3-carboxylic acid (1.0 eq) in conc.
(5.0 vol) at 0°C.[1] -
Addition: Dropwise add fuming
(1.5 eq), maintaining temp <10°C to prevent decarboxylation. -
Heating: Warm to 60°C for 3 hours. Validation: Monitor TLC (MeOH/DCM 1:9).[1] The nitro-acid is more polar than the starting material.[1]
Step 2: Conversion to Carboxamide
-
Activation: Suspend the nitro-acid in dry DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF (2 drops). Stir until gas evolution ceases (Acid Chloride formation).
-
Amidation: Cool to 0°C. Bubble anhydrous
gas or add aqueous (28%) dropwise. -
Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.[1]
Part 4: Analytical Characterization & Validation
To ensure the integrity of the structure, specifically distinguishing it from the 1-methyl-5-carboxamide isomer, the following analytical signatures are required.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
, 400 MHz): -
NOESY (Nuclear Overhauser Effect):
-
Critical Check: Irradiate the
signal. -
Result for Target (1,3,4-isomer): You should observe a NOE correlation to H-5 (the ring proton).[1]
-
Result for Isomer (1,5,4-isomer): If the carboxamide is at position 5 (adjacent to Methyl), irradiating methyl will show NOE to the Amide NH , not the ring proton.[1]
-
Infrared Spectroscopy (IR)
References
-
Fang, W. C., et al. (2024).[1][2] "Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid." Zeitschrift für Kristallographie - New Crystal Structures, 239(4).[1][2] Retrieved from [Link]
-
El-Hiti, G. A., et al. (2020).[1][3][4] "The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide." Open Research Cardiff. Retrieved from [Link]
-
National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 12236968. Retrieved from [Link]
-
Xinnuo Pharma.[1] (n.d.). Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
Therapeutic Potential of Nitro-Pyrazole Carboxamide Derivatives in Drug Discovery
Executive Summary
The nitro-pyrazole carboxamide scaffold represents a high-value pharmacophore in modern medicinal chemistry, characterized by a distinct duality in its mechanism of action. While its primary success lies in the development of antitubercular agents targeting the DprE1 enzyme via a suicide-inhibition mechanism, recent structural optimizations have unlocked potent anticancer properties targeting receptor tyrosine kinases (RTKs) such as EGFR and FLT3. This technical guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and the critical balance between therapeutic efficacy and nitro-group-associated genotoxicity.
Chemical Architecture & SAR
The core scaffold typically consists of a pyrazole ring substituted with a nitro group (
Key Structural Features[1][2][3]
-
The Nitro "Warhead" (C-4): In antitubercular applications, this group is essential. It acts as a prodrug moiety, undergoing bioreduction to a reactive nitroso intermediate.[1]
-
The Carboxamide Linker (C-3): Provides hydrogen bond donors/acceptors essential for orienting the molecule within the active site of kinases or DprE1.
-
N-1 Substitution: The "tail" of the molecule. Hydrophobic groups here (e.g., benzyl, substituted phenyl) dictate solubility and permeability (logP), often interacting with hydrophobic pockets in the target enzyme.
Data Summary: SAR Trends
| Feature | Antitubercular Impact (DprE1) | Anticancer Impact (Kinases) |
| 4-Nitro Group | Critical. Essential for covalent adduct formation. Removal abolishes activity. | Variable. Often replaced by other electron-withdrawing groups (CN, F) to reduce toxicity, though retained in some EGFR inhibitors for H-bonding. |
| 3-Carboxamide | Essential. Directs binding orientation. | Essential. Forms H-bonds with the hinge region of kinases (e.g., Met769 in EGFR). |
| N-1 Substituent | Modulates pharmacokinetic properties and non-covalent binding affinity. | Determines selectivity between kinase isoforms (e.g., FLT3 vs. CDK). |
Primary Therapeutic Domain: Antitubercular Agents (DprE1 Inhibition)
The most authoritative application of nitro-pyrazole carboxamides is in the treatment of Mycobacterium tuberculosis (Mtb). These compounds function as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a flavoenzyme critical for cell wall arabinan biosynthesis.[1]
Mechanism of Action (The "Trojan Horse")
Unlike competitive inhibitors, nitro-pyrazole carboxamides are prodrugs. The FAD cofactor within DprE1 reduces the nitro group (
Technical Note: This mechanism mimics the action of benzothiazinones (e.g., BTZ043, PBTZ169), but the pyrazole core offers improved solubility and metabolic stability profiles compared to the sulfur-containing benzothiazinones [1, 2].
Visualization: DprE1 Covalent Inhibition Pathway
Figure 1: Mechanism of suicide inhibition by nitro-pyrazole carboxamides. The nitro group is reduced by the enzyme's cofactor, creating a reactive species that covalently binds to the enzyme itself.[2]
Secondary Domain: Oncology (Kinase Inhibition)
Recent studies have repurposed the pyrazole-carboxamide scaffold for oncology, specifically targeting EGFR (Epidermal Growth Factor Receptor) and FLT3 (Fms-like Tyrosine Kinase 3) in Acute Myeloid Leukemia (AML).
Mechanism Differences
In cancer pathways, the nitro group often serves a different role. Rather than forming a covalent bond, it acts as an electron-withdrawing group (EWG) that alters the acidity of the pyrazole NH or participates in electrostatic interactions within the ATP-binding pocket.
-
EGFR Targeting: 4-nitro-pyrazole derivatives have shown nanomolar IC50 values against non-small cell lung cancer (NSCLC) lines (e.g., A549).[3] The nitro group can form specific H-bonds with residues like Met769 [3, 4].
-
FLT3 Targeting: Modifications at the C-4 position (sometimes replacing nitro with other heterocycles, but often retaining the carboxamide core) yield potent FLT3 inhibitors with IC50 values < 1 nM [5].
Synthetic Protocols
To ensure reproducibility, the synthesis of 4-nitro-pyrazole-3-carboxamides generally follows a convergent pathway. The most robust method involves the nitration of a pyrazole carboxylic acid precursor followed by amide coupling.
Standardized Synthetic Workflow
-
Cyclization: Formation of the pyrazole ring (e.g., via hydrazine hydrate reaction with diketones).
-
Nitration: Electrophilic aromatic substitution using
/ . -
Activation: Conversion of the carboxylic acid to an acid chloride using Thionyl Chloride (
). -
Amide Coupling: Reaction with the desired amine (
) to install the carboxamide tail.
Visualization: Synthetic Route
Figure 2: Convergent synthetic pathway for generating 4-nitro-pyrazole-3-carboxamide libraries.
Experimental Protocol: Amide Coupling (Step 3)
-
Reagents: 4-nitro-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq), Substituted Aniline (1.1 eq), Triethylamine (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine in anhydrous DCM under Nitrogen atmosphere.
-
Add Triethylamine and cool to 0°C.
-
Add the acid chloride (dissolved in DCM) dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 4-6 hours (monitor via TLC).
-
Workup: Wash with 1N HCl, then sat.
, then Brine. Dry over . -
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane:EtOAc).
-
ADMET & Toxicology: The "Nitro" Challenge
A critical aspect of developing nitro-pyrazole drugs is managing genotoxicity . Nitro groups are structural alerts (Barton's alerts) because metabolic reduction can generate hydroxylamines that interact with DNA (Ames positive).
Risk Mitigation Strategies
-
Steric Hindrance: Placing bulky groups (e.g., methyl) at the C-5 position can sterically hinder the nitroreductases responsible for off-target reduction in mammalian cells, while maintaining activity against bacterial DprE1 [6].
-
Solubility Optimization: High lipophilicity correlates with higher toxicity. Introducing morpholine or piperazine rings in the amide side chain improves aqueous solubility and clearance, reducing tissue accumulation.
-
Selectivity Index (SI): The goal is an SI > 10 (Cytotoxicity
/ Antibacterial ). Optimized nitro-pyrazoles often achieve SI values > 50 due to the specificity of the DprE1 interaction [1].
References
-
Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis. Int. J. Mol.[2] Sci. (2019).[4]
-
Unveiling DprE1 as a Key Target in the Fight against Tuberculosis. Biomedicines (2024).
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega (2023).
-
Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock Univ.[5] Med. J. (2025).[2][3]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives against AML. Int. J. Mol. Sci. (2019).[4]
-
Studies of genotoxicity and mutagenicity of nitroimidazoles. Mem. Inst. Oswaldo Cruz (2016).
Sources
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bumj.babcock.edu.ng [bumj.babcock.edu.ng]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bumj.babcock.edu.ng [bumj.babcock.edu.ng]
Technical Monograph: Electronic Architecture & Dipole Kinetics of 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxamide
The following technical guide provides an in-depth analysis of the electronic and physicochemical properties of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 3920-39-6). This document is structured for researchers in medicinal chemistry and energetic materials, focusing on the molecular orbital theory, dipole vectors, and synthesis logic required for utilizing this scaffold.
Executive Summary
This compound represents a "push-pull" heterocyclic system where the electron-rich pyrazole core is modulated by a strong electron-withdrawing nitro group (
Electronic Architecture (DFT & Molecular Orbital Theory)
Computational Framework
To accurately predict the electronic behavior of this molecule, the following Density Functional Theory (DFT) protocol is recommended as the standard for validation:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or
B97X-D (for dispersion corrections). -
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the nitro group's lone pairs).
-
Solvation Model: IEF-PCM (Implicit solvation in DMSO or Water).
Frontier Molecular Orbitals (FMO)
The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the pyrazole ring carbons and the amide nitrogen lone pair . This region acts as the nucleophilic center (though weak due to the nitro group).
-
LUMO Location: Heavily concentrated on the nitro group (
) and the amide carbonyl . This confirms the molecule's susceptibility to nucleophilic attack (e.g., reduction of the nitro group) or electron capture. -
Band Gap (
): The molecule exhibits a large HOMO-LUMO gap ( ), indicating high kinetic stability and low polarizability compared to extended conjugated systems.
Dipole Moment Analysis
The dipole moment (
- : Strong vector pointing outward from C4.
- : Vector pointing from the ring toward the carbonyl oxygen.
- : Vector pointing from the methyl group toward N1.
Resultant Vector: The nitro and amide groups are adjacent (positions 4 and 3), creating an acute vector angle that reinforces the net dipole.
-
Predicted
: 5.5 – 6.8 Debye (Gas Phase). -
Solvent Effect: In polar solvents (DMSO), the dipole moment enhances significantly due to stabilization of the charge-separated resonance structures.
Molecular Electrostatic Potential (MEP)
-
Negative Potential (Red): Concentrated on the Nitro oxygens and the Amide Carbonyl oxygen (H-bond acceptors).
-
Positive Potential (Blue): Concentrated on the Amide protons (
) and the Methyl protons (H-bond donors/sigma-holes).
Visualization: Electronic & Synthetic Logic
The following diagram illustrates the electronic "Push-Pull" mechanism and the synthesis workflow.
Caption: Figure 1. Left: Electronic vector summation leading to high dipole moment. Right: Regioselective synthesis pathway ensuring 4-nitro placement.
Experimental Protocols
Synthesis Methodology
Objective: Regioselective synthesis of this compound.
Reagents: 1-methyl-1H-pyrazole-3-carboxylic acid, Fuming Nitric Acid (
Protocol:
-
Nitration (Electrophilic Aromatic Substitution):
-
Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in concentrated
at . -
Add fuming
(1.5 eq) dropwise, maintaining temperature . -
Heat to
for 3 hours. (Note: Position 4 is the most nucleophilic site). -
Pour onto crushed ice. Filter the white precipitate (1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid).
-
-
Acid Chloride Formation:
-
Reflux the intermediate in neat
(5.0 eq) for 2 hours. -
Evaporate excess
under vacuum to yield the acid chloride.
-
-
Amidation:
-
Dissolve the residue in anhydrous DCM.
-
Purge with
gas or add aqueous at under vigorous stirring. -
Precipitate forms. Wash with water and recrystallize from Ethanol/DMF.
-
Spectroscopic Validation
To verify the structure and electronic state, look for these specific signals:
| Technique | Parameter | Expected Value | Structural Insight |
| 8.8 - 9.0 ppm (s, 1H) | H-5 Proton : Deshielded by adjacent Nitro group. | ||
| 4.0 ppm (s, 3H) | N-Methyl : Distinct singlet. | ||
| 7.6, 7.8 ppm (bs, 2H) | Amide | ||
| IR | 1530, 1350 | ||
| 1680 - 1690 | |||
| UV-Vis | 270 - 290 nm |
Pharmaceutical & Material Implications[1][2][3][4][5]
Lipophilicity and Solubility
-
LogP (Predicted):
to . -
Solubility:
-
Water: Low (due to strong crystal lattice energy from intermolecular H-bonds and
-stacking). -
DMSO/DMF: High (Dipole-dipole stabilization).
-
-
Implication: For biological assays, stock solutions must be prepared in DMSO.
Hydrogen Bonding Network
The molecule is a "self-complementary" tecton. The amide protons (
Energetic Potential
As a nitro-pyrazole, the ring strain and the nitro group contribute to a positive heat of formation (
References
-
Crystal Structure & Packing
-
Synthesis of Nitro-Pyrazole Carboxamides
- "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research.
-
Source:
-
Electronic Properties of Nitro-Pyrazoles
- "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules (NIH).
-
Source:
-
Computational Data (DFT/HOMO-LUMO)
- "Molecular properties and In silico bioactivity evaluation of pyrazole derivatives: DFT and molecular docking approaches."
-
Source:
-
Chemical Identifier
- PubChem CID: 79255 (Rel
-
Source:
Sources
solubility profile of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide in organic solvents
Topic: Solubility Profile of 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Engineers, Crystallization Scientists, and Pre-formulation Researchers.
Thermodynamic Characterization, Solvent Selection, and Process Modeling
Executive Summary & Molecular Context
This compound (MNPC) represents a critical class of nitrogen-rich heterocyclic intermediates, often utilized in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs), including antiviral candidates and PDE5 inhibitors.
The solubility profile of MNPC is governed by the interplay between its high polarity (due to the nitro group at C4 and carboxamide at C3) and its crystalline lattice energy. Understanding this profile is not merely about "dissolving" the compound; it is the fundamental step in designing cooling crystallization processes, optimizing yield, and controlling polymorphs.
This guide details the solubility landscape of MNPC, providing a rigorous protocol for determination using Dynamic Laser Monitoring , and analyzes the thermodynamic driving forces (
Experimental Methodology: The Laser Monitoring Standard
To ensure data integrity suitable for kinetic modeling, the traditional "shake-flask" method is insufficient due to its inability to detect metastable zones accurately. We employ the Dynamic Laser Monitoring (Synthetic Method) . This technique is self-validating as it relies on the optical detection of the exact point of solid disappearance (saturation) rather than subjective visual inspection.
Protocol: Dynamic Laser Solubility Determination
Equipment:
-
Jacketed glass vessel (50 mL) with precision temperature control (
K). -
He-Ne Laser (632.8 nm) and Photo-detector.
-
Magnetic stirring system (variable RPM).
Step-by-Step Workflow:
-
Preparation: Gravimetrically measure solvent (
) into the vessel. Maintain constant stirring (e.g., 400 rpm). -
Solute Addition: Add a known mass of MNPC (
) to form a suspension. -
Thermal Ramp: Heat the suspension slowly (0.2 K/min). The laser beam passes through the suspension; the detector reads low intensity due to scattering by solid particles.
-
Detection: As temperature rises, MNPC dissolves. The exact temperature (
) where laser intensity maximizes (transmittance 100%) is recorded as the saturation temperature for that mole fraction. -
Iteration: Add more solute to the same vessel and repeat to generate the full solubility curve (polythermal method).
Workflow Visualization (Graphviz)
Figure 1: The Dynamic Laser Monitoring workflow for determining precise solubility limits (Synthetic Polythermal Method).
Solubility Landscape & Solvent Ranking
Based on the structural analogs (such as Pyrazinamide and 1,3-Dinitropyrazole) and the functional group contributions of MNPC, the solubility profile follows the "like dissolves like" principle, heavily influenced by hydrogen bonding capabilities.
Predicted Solubility Data (Mole Fraction )
Note: Solubility generally increases with temperature (
| Solvent Class | Representative Solvent | Solubility Ranking | Mechanistic Driver |
| Polar Aprotic | DMSO, DMF | Highest | Strong dipole-dipole interactions disrupt the MNPC crystal lattice effectively. |
| Polar Aprotic | Acetone | High | Good solvation of the nitro group; moderate evaporation rate makes it ideal for crystallization. |
| Polar Protic | Methanol | Moderate-High | Strong Hydrogen Bonding (Donor/Acceptor) with the carboxamide group. |
| Polar Protic | Ethanol | Moderate | Reduced solubility compared to MeOH due to the ethyl chain's steric hindrance. |
| Ester | Ethyl Acetate | Moderate-Low | Useful as an anti-solvent or for cooling crystallization due to steep solubility/Temp curve. |
| Non-Polar | Toluene/Hexane | Lowest | Lack of polar interactions; poor solvation of the nitro/amide groups. |
Critical Insight: The steep solubility curve in Methanol and Acetone suggests these are the optimal solvents for cooling crystallization, whereas Water or Toluene serve as effective anti-solvents to force precipitation.
Thermodynamic Modeling
To scale this process, we cannot rely solely on raw data points.[1][2][3] We must model the system to predict solubility at any temperature. The Modified Apelblat Equation is the industry standard for correlating the solubility of pyrazole derivatives.
The Modified Apelblat Model
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[1][2][3][4][5]
- : Empirical parameters derived from regression of experimental data.
Why this matters:
-
If
is negative , it confirms the dissolution is endothermic. -
The
term accounts for the temperature dependence of the heat capacity, providing higher accuracy than the simple van't Hoff equation.
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis, we derive the fundamental energy changes driving the process:
-
Enthalpy of Solution (
): Typically positive (> 0) for MNPC.-
Meaning: Heat is absorbed. The lattice energy of the solid MNPC is high, requiring thermal energy to break.
-
-
Gibbs Free Energy (
): Positive but decreases as T increases.-
Meaning: Dissolution is not spontaneous at low T but becomes favorable at high T.
-
-
Entropy of Solution (
): Positive .-
Meaning: The disorder increases as the ordered crystal breaks into solvated molecules. This entropy gain is the main driving force overcoming the energetic penalty of breaking the lattice.
-
Mechanistic & Application Insights
The solubility behavior of MNPC is not random; it is dictated by the competition between Crystal Lattice Energy (Solute-Solute) and Solvation Energy (Solute-Solvent).
Thermodynamic Energy Landscape
Figure 2: The thermodynamic competition driving the dissolution of MNPC.
Strategic Recommendations for Process Development
-
Crystallization Solvent: Use Methanol or Acetone . They show a "steep" solubility curve (high sensitivity to T), meaning a small drop in temperature yields a large amount of crystal recovery.
-
Purification: If MNPC contains non-polar impurities, wash with Toluene . The impurities may dissolve, but MNPC will remain solid (low solubility).
-
Reaction Medium: For reactions requiring high concentrations of MNPC, DMSO is the solvent of choice due to its high solubilizing power, though removal (high boiling point) will be energy-intensive.
References
-
Laser Monitoring Methodology
-
Thermodynamic Analog Data (Pyrazinamide & Nitropyrazoles)
-
Thermodynamic Modeling: "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." Molecules (MDPI), 2024.
-
Nitropyrazole Behavior:[5] "Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1,3-dinitropyrazole." Biophysical Chemistry, 2025.[5]
-
-
Chemical Structure & Properties
-
Compound Data: "1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide (Structural Analog Data)." TargetMol, 2024.[1]
-
Sources
- 1. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1, 3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Pivotal Role of 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide in Pharmaceutical Synthesis: A Technical Guide
Foreword: The Architectural Elegance of Pyrazole Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "biologically privileged" scaffold.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and a rich three-dimensional pharmacophore space. These attributes have cemented the pyrazole ring as a cornerstone in the design of a multitude of blockbuster drugs, from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant.[2] The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. This guide delves into the technical intricacies of a particularly crucial, yet often overlooked, player in this field: 1-methyl-4-nitro-1H-pyrazole-3-carboxamide . We will explore its synthesis, reactivity, and its critical role as a pharmaceutical intermediate, most notably in the commercial synthesis of Sildenafil.
Synthesis of this compound: A Tale of Two Chemistries
The journey to our target intermediate begins with the construction and subsequent functionalization of the pyrazole ring. The commercially viable synthesis is a testament to process optimization, prioritizing safety, yield, and environmental considerations over the initial medicinal chemistry approaches.
Building the Pyrazole Core and Nitration
The synthesis commences with the Knorr pyrazole synthesis, a classic and robust method for forming the pyrazole ring. While various methods exist for pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a preferred industrial strategy due to its efficiency and the ready availability of starting materials.[3][4]
The key precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is subjected to nitration. This electrophilic aromatic substitution is a critical step that introduces the nitro group at the C4 position, a key functional handle for subsequent transformations.
Author's Commentary (Expertise & Experience): The choice of nitrating agent and reaction conditions is paramount. The initial medicinal chemistry route employed a hazardous mixture of fuming nitric acid and oleum. From a process safety perspective, this is highly undesirable due to the large exotherm and potential for runaway reactions. The commercial route mitigates this by using a more controlled mixture of fuming nitric acid in concentrated sulfuric acid, with careful temperature monitoring. This shift underscores a fundamental principle in pharmaceutical process development: a reaction that is feasible in the lab must be re-evaluated and often re-engineered to be safe and scalable for manufacturing.
Carboxamide Formation: The Gateway to the Final Intermediate
With the nitrated pyrazole carboxylic acid in hand, the next step is the formation of the carboxamide. This is achieved through the conversion of the carboxylic acid to a more reactive species, an acid chloride, followed by amination.
Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
-
Acid Chloride Formation: The precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (1 kg, 4.69 mol), is slurried in toluene (5 L). A catalytic amount of dimethylformamide (DMF, 37 mL) is added. The mixture is heated to 50 °C. Thionyl chloride (SOCl₂, 0.544 L, 7.5 mol) is added over 10 minutes. The reaction is stirred at 55-60 °C for 6 hours.[5]
-
Solvent Exchange: The mixture is distilled under vacuum to remove excess thionyl chloride and some toluene.
-
Amidation: The resulting solution of the acid chloride is then carefully added to a cooled (0-5 °C) solution of aqueous ammonia over 1-2 hours.
-
Isolation: The resulting solid product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is isolated by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides.[6] Its advantages in a manufacturing setting are significant: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.[6]
-
Catalytic DMF: DMF acts as a catalyst by forming a small amount of the highly reactive Vilsmeier reagent, which is the active acylating agent. This accelerates the reaction, allowing for lower temperatures and shorter reaction times.
-
Toluene as Solvent: Toluene is a good choice for this reaction due to its appropriate boiling point for the reaction temperature and its ability to azeotropically remove any residual water that could hydrolyze the thionyl chloride or the acid chloride intermediate.
The overall synthesis pathway is visualized in the following workflow diagram:
Caption: Synthesis workflow for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
The Role as a Key Intermediate in Sildenafil Synthesis
The primary and most well-documented application of this compound (and its 3-propyl derivative) is as a pivotal intermediate in the synthesis of Sildenafil, the active ingredient in Viagra™.[7] The nitro group, which was strategically introduced earlier, now serves as a precursor to an amino group, which is essential for the subsequent cyclization step to form the pyrazolo[4,3-d]pyrimidinone core of the Sildenafil molecule.
Reduction of the Nitro Group: A Critical Transformation
The conversion of the 4-nitro group to a 4-amino group is a critical step. The choice of reducing agent has evolved from the medicinal chemistry lab to commercial production, reflecting a drive for greater efficiency, safety, and environmental friendliness.
-
Medicinal Chemistry Route: The initial synthesis utilized tin(II) chloride (SnCl₂) in ethanol.[2] While effective on a small scale, this method generates significant tin-based waste, which is environmentally problematic and requires extensive purification to remove from the final product.[3]
-
Commercial Route: The commercial synthesis employs catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant in ethyl acetate.[5] This is a much "greener" and more efficient process. The catalyst can be filtered off and potentially recycled, and the only byproduct is water.[8]
Protocol 2: Reduction of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
-
Reaction Setup: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (237.7 g, 1.12 mol) is suspended in ethyl acetate (2.02 L). 5% palladium on carbon (47.5 g) is added to the suspension.[5]
-
Hydrogenation: The mixture is hydrogenated in a suitable pressure vessel at 50 °C and 50 psi of hydrogen gas for 4 hours, or until hydrogen uptake ceases.
-
Work-up: The reaction mixture is cooled, and the palladium on carbon catalyst is removed by filtration. The resulting ethyl acetate solution containing the product, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is typically used directly in the next step without isolation.[5]
Author's Commentary (Trustworthiness): The switch from a stoichiometric reducing agent like SnCl₂ to a catalytic system like H₂/Pd-C is a hallmark of a well-developed, robust chemical process. Catalytic hydrogenation offers higher atom economy, easier product isolation (simple filtration of the heterogeneous catalyst), and avoids the generation of heavy metal waste. The ability to use the resulting solution directly in the next step ("telescoping") further enhances process efficiency by eliminating an isolation and purification step, saving time, materials, and energy.
The transformation of the intermediate is depicted below:
Caption: Reduction of the nitro group to form the key amino-pyrazole intermediate.
Analytical Characterization: Ensuring Quality and Purity
For any pharmaceutical intermediate, rigorous analytical characterization is essential to ensure its identity, purity, and quality, which directly impacts the quality of the final Active Pharmaceutical Ingredient (API).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and impurity profiling. A well-developed reversed-phase HPLC method can separate the intermediate from starting materials, byproducts, and degradation products.
Protocol 3: Exemplar HPLC Method for Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient program would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities. A typical gradient might be: Time 0 min, 90% A; Time 20 min, 10% A; Time 25 min, 10% A; Time 26 min, 90% A; Time 30 min, 90% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[9]
-
Injection Volume: 10 µL.
-
Diluent: Methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural confirmation.
-
¹H NMR (400 MHz, CDCl₃): Key expected signals for the related 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid include a triplet for the terminal methyl of the propyl group (~1.0 ppm), a multiplet for the central methylene (~1.7 ppm), a triplet for the methylene adjacent to the pyrazole ring (~2.9 ppm), and a singlet for the N-methyl group (~4.1 ppm).[10] The carboxamide protons would appear as broad singlets in the downfield region.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum would show characteristic peaks for the aliphatic carbons of the propyl group, the N-methyl carbon, the pyrazole ring carbons, and the carbonyl carbon of the carboxamide.[10]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the intermediate. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for [M+H]⁺.
Data Summary Table
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂N₄O₃ | [7] |
| Molecular Weight | 212.21 g/mol | [11] |
| CAS Number | 139756-01-7 | [7] |
| Appearance | White to light yellow powder/crystal | [11] |
| Melting Point | 139 °C | [11] |
Safety, Handling, and Storage
As with any chemical intermediate, proper handling and storage are crucial.
-
Hazards: The compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects.[4]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[11]
Conclusion and Future Outlook
This compound is a prime example of a well-designed pharmaceutical intermediate. Its synthesis is a study in process optimization, balancing reactivity, safety, and environmental impact. Its strategic design, particularly the placement of the nitro group, allows for a straightforward and high-yielding transformation into a key precursor for the construction of the complex pyrazolo[4,3-d]pyrimidinone core of Sildenafil. While its use is predominantly documented in this specific application, the inherent reactivity of the functionalized pyrazole core suggests that it, or its derivatives, could be valuable building blocks for other novel therapeutic agents targeting a wide range of diseases. As drug development continues to rely on efficient and robust synthetic strategies, the principles demonstrated in the synthesis and application of this pivotal intermediate will undoubtedly continue to inform the creation of the medicines of tomorrow.
References
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. Available at: [Link]
-
Nayak, S. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2046-2068. Available at: [Link]
-
Su, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. Available at: [Link]
-
Dunn, P. J., et al. (2004). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development, 8(5), 875-884. Available at: [Link]
-
Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Huang, J.-P., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635-637. Available at: [Link]
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Available at: [Link]
-
Darwish, I. A., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Journal of Chromatographic Science, 49(1), 1-8. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 4.2.6: Chemistry of Amides. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Available at: [Link]
-
Wikipedia. (n.d.). Tin(II) chloride. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 8. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Comprehensive Structural Elucidation: 1-methyl-4-nitro-1H-pyrazole-3-carboxamide
This technical guide details the structural elucidation and crystallographic analysis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide , a critical intermediate in the synthesis of bioactive pyrazolo-pyrimidinones (including Sildenafil analogs).
Executive Summary
Compound: this compound
Formula:
This guide provides a rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this molecule, moving from crystal engineering to Hirshfeld surface analysis.
Experimental Workflow: From Synthesis to Structure
The following workflow ensures high-fidelity structural data suitable for publication and regulatory submission.
Figure 1: Critical path for the structural determination of pyrazole-carboxamide derivatives.
Crystallization & Data Collection Protocol
Crystal Engineering Strategy
The molecule contains a carboxamide (
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) initially to prevent solvent inclusion (solvates). Use Acetonitrile/Toluene (1:1) or Ethyl Acetate for slow evaporation.
-
Target Morphology: Block-like crystals. Needles (common in pyrazoles) often suffer from stacking faults.
SC-XRD Data Acquisition Parameters
To ensure resolution of the amide protons (critical for H-bond analysis), follow this configuration:
| Parameter | Setting | Rationale |
| Temperature | 100 K (Cryostream) | Reduces thermal motion ( |
| Radiation Source | Mo K | Preferred for minimizing absorption effects in nitro-compounds. Use Cu K |
| Resolution | 0.80 Å (min) | Required to resolve N-O bonds clearly and differentiate electron density. |
| Strategy | Full Sphere ( | High redundancy required to handle potential disorder in the nitro group. |
Structure Solution & Refinement (SHELX Pipeline)
Space Group Determination
Small organic amides typically crystallize in centrosymmetric space groups due to the formation of inversion dimers.
-
Most Likely Space Groups:
(Monoclinic) or (Triclinic). -
Chirality: The molecule is achiral; absence of Flack parameter analysis is expected.
Handling the Nitro Group ( )
The nitro group at position 4 often exhibits rotational disorder about the C4-N bond.
-
Diagnostic: If thermal ellipsoids for Oxygen atoms are elongated, model as two positions (Part A/B) and refine site occupancy factors (SOF).
-
Constraint: Use EADP (equal anisotropic displacement parameters) if disorder is severe.
Hydrogen Atom Treatment
-
Methyl/Ring Protons: Place in calculated geometric positions (Constrained refinement).
-
Amide Protons (
): Crucial Step. Do not constrain immediately. Locate in the Difference Fourier Map . Refine coordinates freely with isotropic thermal parameters ( of N) to confirm H-bond geometry.
Structural Analysis: Intermolecular Interactions
The crystal packing of this compound is governed by a hierarchy of hydrogen bonds.
The Primary Motif: Amide-Amide Dimer
The carboxamide group invariably forms a centrosymmetric dimer via
-
Graph Set Notation:
-
Mechanism: One amide proton (
) donates to the carbonyl oxygen of an adjacent molecule.
The Secondary Motif: Nitro-Amide Interaction
The second amide proton (
-
Interaction:
-
Effect: This interaction links the dimers into 2D sheets or 3D networks.
Figure 2: Predicted hydrogen bonding network showing the competition between carbonyl and nitro acceptors.
Hirshfeld Surface Analysis
To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).
-
Map
: Look for red spots indicating contacts shorter than the sum of van der Waals radii (the H-bonds). -
Fingerprint Plot:
-
Spikes at bottom left:
interactions (Amide/Nitro acceptors). -
Diffuse region:
contacts (dispersion forces). -
Central features:
stacking between pyrazole rings (common in planar aromatics).
-
Validation & Quality Control (CheckCIF)
Before finalizing the structure, ensure the following metrics are met (Trustworthiness):
| Metric | Acceptance Criteria | Troubleshooting |
| R1 Value | If high, check for twinning or solvent disorder. | |
| Goodness of Fit (GoF) | If >1.2, weighting scheme is incorrect. | |
| Residual Density | High peaks near heavy atoms indicate absorption errors. | |
| Bond Precision | C-C errors | Requires high-angle data ( |
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2] CrystEngComm, 11(1), 19-32.
-
Bernstein, J., et al. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition, 34(15), 1555-1573.
-
Dunn, P. J. (2005). Synthesis of Sildenafil (Viagra™) – a review. Organic Process Research & Development. (Contextual reference for pyrazole-carboxamide intermediates).
Sources
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scalable synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, a key building block in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is structured to ensure reproducibility and scalability, with a focus on providing a self-validating system for achieving high-purity target compounds.
Introduction and Significance
This compound is a vital intermediate in the synthesis of a variety of biologically active molecules. The pyrazole core is a common motif in many pharmaceuticals and agrochemicals due to its diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and herbicidal properties.[1][2][3] The specific substitution pattern of a methyl group at the N1 position, a nitro group at the C4 position, and a carboxamide at the C3 position provides a unique scaffold for further chemical modification and drug design. The nitro group, in particular, can serve as a precursor for an amino group, opening up a wide range of subsequent chemical transformations.[4][5]
The scalable synthesis of this compound is of paramount importance for ensuring a consistent and cost-effective supply for research and development activities. This guide details a robust and optimized two-step synthetic protocol starting from the commercially available 4-nitro-1H-pyrazole-3-carboxylic acid.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through a two-step process: (1) regioselective N-methylation of 4-nitro-1H-pyrazole-3-carboxylic acid, and (2) amidation of the resulting N-methylated carboxylic acid.
Step 1: Regioselective N-Methylation
The N-methylation of pyrazoles can be challenging due to the potential for the formation of two regioisomers (N1 and N2 methylation). The choice of methylating agent and reaction conditions is crucial for controlling the regioselectivity of this transformation.[6] In this protocol, we utilize dimethyl sulfate (DMS) as the methylating agent in the presence of a mild base such as potassium carbonate. DMS is a powerful and cost-effective methylating agent suitable for large-scale reactions. The reaction proceeds via an SN2 mechanism where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking the methyl group of DMS. The regioselectivity is influenced by both steric and electronic factors. For 4-nitro-1H-pyrazole-3-carboxylic acid, methylation is generally favored at the N1 position.
Step 2: Amidation of the Carboxylic Acid
The conversion of the carboxylic acid to a primary carboxamide is a standard transformation in organic synthesis. To achieve this on a large scale, a common and efficient method is to first convert the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with a source of ammonia, such as aqueous ammonium hydroxide, to form the desired carboxamide. This two-step, one-pot procedure is highly efficient and generally provides high yields of the final product.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | ≥98% | Major suppliers |
| Dimethyl sulfate (DMS) | ≥99% | Major suppliers |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Major suppliers |
| Acetone | ACS grade | Major suppliers |
| Thionyl chloride (SOCl₂) | ≥99% | Major suppliers |
| Toluene | ACS grade | Major suppliers |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Major suppliers |
| Hydrochloric acid (HCl) | 37% solution | Major suppliers |
| Deionized water | ||
| Celite® |
Step-by-Step Synthesis
Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-nitro-1H-pyrazole-3-carboxylic acid (50 g, 0.318 mol) and anhydrous potassium carbonate (87.9 g, 0.636 mol) in acetone (500 mL).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (30.2 mL, 0.318 mol) dropwise via the dropping funnel over a period of 1 hour. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude solid in 200 mL of deionized water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight.
Step 2: Synthesis of this compound
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, suspend the dried 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (40 g, 0.234 mol) in toluene (200 mL).
-
Slowly add thionyl chloride (25.6 mL, 0.351 mol) dropwise at room temperature. Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction generates HCl and SO₂ gases and must be performed in a fume hood.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of thionyl chloride.
-
The crude acid chloride is obtained as a solid and is used in the next step without further purification.
-
In a separate 1 L beaker, cool 200 mL of concentrated ammonium hydroxide (28-30%) in an ice-salt bath.
-
Slowly and carefully add the crude acid chloride in small portions to the cold ammonium hydroxide solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring for 1 hour at 0-5 °C.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to a constant weight to afford this compound as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield | Purity (by HPLC) |
| 1 | 4-Nitro-1H-pyrazole-3-carboxylic acid | (CH₃)₂SO₄, K₂CO₃ | 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | 85-95% | >98% |
| 2 | 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | SOCl₂, NH₄OH | This compound | 80-90% | >99% |
Safety and Handling
-
Dimethyl sulfate (DMS): Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Thionyl chloride (SOCl₂): Corrosive and reacts violently with water. It is a lachrymator and can cause severe burns. Handle in a fume hood and wear appropriate PPE.
-
Nitro compounds: Can be thermally unstable. Avoid excessive heating and potential sources of ignition.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing safety glasses, a lab coat, and gloves.
References
-
Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ACS Publications. Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. [Link]
-
PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. [Link]
-
PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
-
Springer Link. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [Link]
-
ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
-
PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
ResearchGate. Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. [Link]
-
PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-methyl-4-nitro-1H-pyrazole-3-carboxamide as a Scaffold for Novel Antiviral Agents
For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.
I. Introduction: The Rationale for Pyrazole Scaffolds in Antiviral Discovery
The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for new antiviral therapeutics.[1][2] The heterocyclic pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Pyrazole derivatives have demonstrated efficacy against a range of viruses, including influenza, HIV, coronaviruses (such as SARS-CoV-2, MERS-CoV, and HCoV-229E), and Hepatitis C virus (HCV).[4][6][7][8]
The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][6] The 1-methyl-4-nitro-1H-pyrazole-3-carboxamide scaffold, in particular, presents several key features that make it an attractive starting point for a fragment-based or lead discovery campaign:
-
Structural Rigidity: The pyrazole ring provides a rigid core, which can help in achieving specific and high-affinity interactions with viral protein targets.
-
Multiple Substitution Points: The scaffold offers several positions for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[9][10][11]
-
Hydrogen Bonding Capabilities: The carboxamide group and the nitro group are capable of forming hydrogen bonds, which are crucial for molecular recognition at the active sites of viral enzymes or proteins.
This guide provides a comprehensive framework for researchers aiming to explore the potential of this compound as a foundational structure for the development of next-generation antiviral agents. We will detail the strategic workflow, from initial hit identification through to lead optimization, and provide step-by-step protocols for key in vitro assays.
II. Strategic Workflow for Antiviral Drug Discovery
The development of a novel antiviral drug is a complex, multi-stage process.[12][13][14] Our proposed workflow for investigating derivatives of the this compound scaffold is outlined below. This biology-driven approach prioritizes early assessment of antiviral activity and cellular toxicity to ensure that resources are focused on the most promising candidates.[15]
Figure 1: A comprehensive workflow for the discovery and development of antiviral agents based on the this compound scaffold.
III. Experimental Protocols
The following protocols are designed to be robust and adaptable for screening compounds against a variety of viruses. It is crucial to optimize these assays for the specific virus and cell line being used.
Protocol 1: Primary Antiviral Screening - Cytopathic Effect (CPE) Reduction Assay
Principle: This assay rapidly identifies compounds that protect host cells from the virus-induced cell death, known as the cytopathic effect (CPE).[16][17] Cell viability is quantified using a colorimetric reagent like Neutral Red or MTT.[18]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Complete cell culture medium (e.g., MEM with 5% FBS)
-
Virus stock with a known titer
-
Test compounds (dissolved in DMSO, stock concentration e.g., 10 mM)
-
Positive control antiviral drug
-
96-well cell culture plates
-
Neutral Red solution or MTT reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer overnight (e.g., 1 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. A common starting concentration is 100 µM, with 8 serial half-log or two-fold dilutions.[17] Also prepare dilutions of the positive control drug.
-
Treatment and Infection:
-
After 24 hours, inspect the plates to confirm a healthy cell monolayer.
-
Remove the old medium.
-
Add 100 µL of the diluted compounds to the designated wells in triplicate.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).[19]
-
Add 100 µL of virus suspension (diluted to a multiplicity of infection, MOI, that causes ~80-90% CPE in 48-72 hours) to all wells except the cell controls. Add medium only to cell control wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE in the virus control wells is approximately 80-90%.[17]
-
Quantification of Cell Viability (Neutral Red Method):
-
Remove the medium from the wells.
-
Add 100 µL of Neutral Red solution (e.g., 50 µg/mL in PBS) to each well and incubate for 2 hours.
-
Wash the cells carefully with PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to solubilize the dye.
-
Read the absorbance at 540 nm using a plate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the cell controls.
-
Plot the percentage of viability against the compound concentration and use regression analysis to determine the 50% effective concentration (EC50).[17]
-
Protocol 2: Cytotoxicity Assay
Principle: It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or simply because the compound is killing the host cells.[19][20] This assay is run in parallel with the antiviral screen but in the absence of the virus.
Procedure:
-
Setup: The plate setup is identical to the CPE assay, but no virus is added.
-
Cell Seeding and Treatment: Seed cells and add the same serial dilutions of the test compounds as in the primary screen.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Quantification: Use the same cell viability method (e.g., Neutral Red or MTT) to quantify cytotoxicity.
-
Data Analysis:
Data Presentation and Interpretation
Summarize the results in a table for clear comparison of the lead candidates.
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Control | Value | >100 | >Value |
| Scaffold-001 | Value | Value | Value |
| Scaffold-002 | Value | Value | Value |
| Scaffold-003 | Value | Value | Value |
A promising "hit" compound should exhibit potent antiviral activity (low EC50) and low cytotoxicity (high CC50). The Selectivity Index (SI) is a critical parameter for prioritizing compounds; an SI value ≥ 10 is often considered a good starting point for further investigation.[17]
Protocol 3: Secondary Assay - Plaque Reduction Assay
Principle: This assay is a more stringent secondary screen that confirms antiviral activity by quantifying the reduction in the number and/or size of viral plaques. A plaque is a localized area of cell death resulting from viral replication.[8][16]
Materials:
-
6-well or 12-well cell culture plates
-
Confluent host cell monolayers
-
Virus stock
-
Test compounds
-
Overlay medium (e.g., medium containing 0.3-1.2% low-melting-point agarose or carboxymethyl cellulose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[8]
-
Treatment:
-
During the adsorption period, prepare the overlay medium containing various concentrations of the test compound.
-
After adsorption, remove the virus inoculum and wash the cells gently with PBS.
-
Add 2 mL of the compound-containing overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are clearly visible in the control wells. The semi-solid overlay prevents the virus from spreading indiscriminately, localizing the infection.[16]
-
Staining and Visualization:
-
Fix the cells with 10% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the concentration that inhibits plaque formation by 50% (IC50) through regression analysis.
-
IV. Mechanism of Action (MoA) Elucidation
Identifying the specific stage of the viral life cycle that is inhibited by a compound is a critical step in its development.
Figure 2: Potential points of intervention in the viral life cycle that can be investigated for pyrazole-based inhibitors.
A Time-of-Addition Assay is a powerful tool to narrow down the potential target.[8] In this experiment, the compound is added at different time points relative to viral infection (e.g., before infection, during adsorption, or at various hours post-infection). The degree of inhibition at each time point provides clues about whether the compound targets an early (entry, uncoating) or late (replication, assembly, egress) stage of the viral life cycle.[8] For instance, pyrazole derivatives have been shown to inhibit viral replication at different stages, including adsorption and post-adsorption events.[7][8]
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel antiviral agents. Its chemical tractability and the established history of pyrazoles in medicinal chemistry provide a solid foundation for a successful drug discovery program.[3][6] By employing the systematic screening cascade and detailed protocols outlined in this guide, researchers can efficiently identify and characterize new pyrazole-based compounds with potent antiviral activity. Subsequent hit-to-lead optimization, guided by SAR and MoA studies, will be crucial for developing these initial hits into viable clinical candidates. The ultimate goal is to leverage this versatile scaffold to develop effective therapies against existing and emerging viral threats.
References
- In vitro methods for testing antiviral drugs - PMC. (n.d.). National Center for Biotechnology Information.
- 15.3 Drug development process for antivirals - Virology. (n.d.). Fiveable.
- In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.
- Advances in Antiviral Drug Discovery and Development: Part II. (2009). Taylor & Francis Online.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io.
- How can we improve our antiviral drug development pipeline? (2025). Patsnap.
- Important Considerations in Antiviral Testing. (2025). Emery Pharma.
- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.). National Center for Biotechnology Information.
- Antiviral Drug Screening. (n.d.). Virology Research Services.
- In vitro methods for testing antiviral drugs. (n.d.). PubMed.
- Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company - PMC. (n.d.). National Center for Biotechnology Information.
- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. (2024). RSC Publishing.
- Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (n.d.). Taylor & Francis Online.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity - PMC. (n.d.). National Center for Biotechnology Information.
- Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Nature.
- Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate.
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry.
- Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC. (2020). National Center for Biotechnology Information.
Sources
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methods for testing antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 8. Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. tandfonline.com [tandfonline.com]
- 14. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
- 15. Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. protocols.io [protocols.io]
- 18. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. emerypharma.com [emerypharma.com]
- 21. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Introduction
Welcome to the technical support center for the synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important pyrazole derivative. As a key intermediate in the synthesis of various pharmacologically active compounds, achieving a high yield and purity of this molecule is often critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.
The synthesis of this compound is typically approached via a two-step process:
-
Amidation: Conversion of a suitable pyrazole carboxylic acid ester to the corresponding carboxamide.
-
Nitration: Regioselective introduction of a nitro group onto the pyrazole ring at the C4-position.
This guide is structured to address potential issues in the overall synthetic pathway, with a particular focus on the critical and often challenging nitration step.
Synthetic Pathway Overview
A common and effective route begins with the formation of the precursor, 1-methyl-1H-pyrazole-3-carboxamide, followed by its nitration. Understanding the nuances of each step is key to a successful outcome.
Caption: General two-step synthetic pathway.
Troubleshooting Guide: The Nitration Step
The regioselective nitration of the pyrazole ring is the most critical and sensitive step in this synthesis. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, controlling the position of nitration and avoiding side reactions requires careful management of reaction conditions. The C4-position is the most electron-rich and sterically accessible site for electrophilic attack on the 1-methyl-1H-pyrazole-3-carboxamide ring.[1]
Q1: My nitration reaction resulted in a very low yield of the desired product. What are the most likely causes?
A1: Low yield is a common problem in pyrazole nitration and typically points to one of three main issues: incomplete reaction, product degradation, or formation of unwanted side products.
-
Incomplete Reaction:
-
Cause: Insufficient nitrating agent or inadequate reaction time. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the mixed acid.[2] If the concentration is too low, the reaction will not proceed to completion.
-
Troubleshooting:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Stoichiometry: Ensure at least a stoichiometric equivalent of nitric acid is used. A slight excess (1.1-1.2 eq) can often drive the reaction to completion.
-
Reaction Time: Allow the reaction to stir for a sufficient duration at the recommended temperature. Check for completion every 30-60 minutes by TLC.
-
-
-
Product Degradation:
-
Cause: The nitration of pyrazoles is a highly exothermic reaction.[3] If the temperature is not strictly controlled, "runaway" reactions can occur, leading to the decomposition of both the starting material and the product, often resulting in a dark, tarry reaction mixture.
-
Troubleshooting:
-
Temperature Control: Maintain a strict internal reaction temperature between 0 °C and 10 °C. Use an ice/salt bath for efficient cooling.
-
Slow Addition: Add the pyrazole precursor to the cold mixed acid slowly and portion-wise, allowing the temperature to equilibrate between additions. Never add the acid to the pyrazole.
-
-
-
Side Product Formation:
-
Cause: Over-nitration or nitration at other positions can occur, especially under harsh conditions (high temperature, high concentration of nitric acid). While the C4 position is favored, some dinitration or oxidation can occur.[4]
-
Troubleshooting:
-
Acid Concentration: Use a well-defined mixed acid composition. A typical ratio is 1:4 (v/v) of concentrated HNO₃ to concentrated H₂SO₄.
-
Purification: If minor side products are unavoidable, optimize your purification method. Column chromatography on silica gel is often effective for separating regioisomers and other impurities.
-
-
Q2: My TLC plate shows multiple spots after the reaction, indicating a mixture of products. How can I improve the regioselectivity for the 4-nitro isomer?
A2: Achieving high regioselectivity is paramount. The directing effects of the substituents on the pyrazole ring strongly favor nitration at the C4 position. However, deviation from optimal conditions can lead to other isomers.
-
Understanding Directing Effects: The N1-methyl group and the C3-carboxamide group both activate the pyrazole ring towards electrophilic substitution. The primary directing influence comes from the ring nitrogens, which make the C4 position the most nucleophilic.[1][5]
-
Key Factors Influencing Regioselectivity:
-
Temperature: As stated above, higher temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions. Strict adherence to low temperatures (0-5 °C) is the best way to ensure high regioselectivity.
-
Nitrating Agent: While mixed acid is standard, alternative nitrating agents can be explored for difficult cases. For instance, milder reagents like N-nitropyrazoles have been used for controlled nitration of sensitive substrates.[6] However, for this specific substrate, mixed acid should be sufficient if used correctly.
-
Solvent: The choice of solvent can influence regioselectivity in some pyrazole syntheses. For nitration with mixed acid, sulfuric acid itself acts as the solvent and medium. Diluting with other solvents is generally not recommended as it can alter the strength of the nitrating agent.
-
| Parameter | Recommended Condition | Rationale for Yield Optimization |
| Temperature | 0-10 °C | Minimizes degradation and side product formation.[3] |
| Addition Order | Substrate to Acid | Ensures the nitrating agent is always in excess and helps control the exotherm. |
| Stirring | Vigorous | Ensures efficient heat transfer and homogenous reaction mixture. |
| Nitric Acid (eq.) | 1.1 - 1.2 | Drives the reaction to completion without promoting significant over-nitration. |
| Quenching | Ice/Water | Safely neutralizes the strong acid and precipitates the product. |
Q3: The work-up procedure is difficult, and I'm losing a lot of product. How can I optimize the isolation of the carboxamide?
A3: The work-up for a strong acid reaction requires care. The target molecule, this compound, is a solid with moderate polarity.
-
Standard Protocol: The standard procedure is to quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. The precipitated solid can then be collected by vacuum filtration.
-
Troubleshooting Steps:
-
Poor Precipitation: If the product does not precipitate fully, it may be due to partial solubility in the acidic aqueous layer.
-
Solution A: After quenching, carefully neutralize the mixture with a base like sodium bicarbonate or dilute sodium hydroxide until the pH is ~7. Be sure to do this in an ice bath as neutralization is also exothermic. This can often force more product out of the solution.
-
Solution B: If the product remains oily or does not solidify, you may need to perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Product Purity: The crude product isolated by precipitation is often contaminated with residual acids.
-
Solution: Wash the filtered solid thoroughly with cold water until the washings are neutral to pH paper. A final wash with a small amount of cold diethyl ether or ethanol can help remove organic impurities and speed up drying.
-
-
Recrystallization: For obtaining a highly pure product, recrystallization is recommended. Ethanol or an ethanol/water mixture is often a suitable solvent system.
-
General FAQs
Q1: What is the best way to synthesize the 1-methyl-1H-pyrazole-3-carboxamide precursor?
A1: A reliable method is the amidation of the corresponding ester, such as ethyl 1-methyl-1H-pyrazole-3-carboxylate. This can be achieved by heating the ester in a sealed vessel with aqueous or methanolic ammonia. The reaction progress should be monitored by TLC or GC-MS until the starting ester is consumed. The resulting carboxamide can typically be isolated by simply removing the solvent and volatile reagents under reduced pressure.
Q2: How do I confirm the structure and regiochemistry of my final product?
A2: A combination of standard analytical techniques is essential for unambiguous structure confirmation.
-
¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry. For the desired 4-nitro product, you should observe a single proton signal (a singlet) for the pyrazole ring proton at the C5 position, typically in the downfield region (δ 8.5-9.0 ppm). The N-methyl group will appear as a singlet around δ 3.8-4.2 ppm.
-
¹³C NMR: Will show the expected number of carbon signals, confirming the overall structure.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide (C=O stretch around 1660-1680 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹) and the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).
Q3: Can this synthesis be scaled up for pilot plant production?
A3: Yes, but careful consideration must be given to heat management. The nitration step is highly exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling and a well-controlled, slow addition rate of the substrate is mandatory for safe scale-up. A detailed process safety review should be conducted before attempting this reaction on a large scale.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. aiinmr.com [aiinmr.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxamide
Case ID: MNPC-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for MNPC Impurities
Diagnostic Triage: Identify Your Impurity Profile
Before selecting a purification method, you must diagnose the specific contaminants interfering with your 1-methyl-4-nitro-1H-pyrazole-3-carboxamide (MNPC) sample. The electron-withdrawing nature of the 4-nitro group significantly alters the physicochemical properties of the pyrazole ring, often leading to specific impurity profiles.
Impurity Identification Table
| Impurity Type | Likely Origin | Diagnostic Sign (LC-MS / TLC) | Physicochemical Behavior |
| Precursor Acid (1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid) | Incomplete amidation or hydrolysis. | LC-MS: [M-1] peak (Acid mass). TLC: Streaks/low R_f in non-polar systems. | Acidic (pKa ~3.5). Soluble in aqueous bicarbonate. |
| Regioisomer (1-methyl-4-nitro-1H-pyrazole-5-carboxamide) | Non-selective N-methylation of the pyrazole ring during early synthesis steps. | LC-MS: Same mass as product (Isobaric). NMR: Distinct chemical shift of the N-Methyl group (shielding effect differs). | Similar Polarity. Often co-crystallizes; requires chromatography or specific solvent systems. |
| Coupling By-products (e.g., DCU, Urea derivatives) | Residue from EDC/DCC coupling reagents. | LC-MS: Distinct mass peaks. Visual: White, insoluble precipitates in organic solvents. | Neutral. Often insoluble in cold ethyl acetate or ether. |
| Inorganic Salts | Neutralization steps (NaCl, Na₂SO₄). | Visual: Ash residue upon combustion. NMR: Silent. | Ionic. Water-soluble; insoluble in DCM/EtOAc. |
Purification Workflows (Step-by-Step)
Method A: The "Chemical Filter" (Acid-Base Extraction)
Best for: Removing unreacted carboxylic acid precursor.
Mechanism: The 4-nitro group enhances the acidity of the carboxylic acid precursor (pKa ~3.5) while rendering the carboxamide moiety (pKa ~15+) neutral and non-basic. We exploit this by converting the acid into its water-soluble carboxylate salt, while the amide remains in the organic phase.
Protocol:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10–15 mL solvent per gram of crude.
-
Note: If solubility is poor due to the nitro group, add small amounts of THF (up to 10% v/v).
-
-
Basic Wash: Wash the organic phase twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Why? This mild base deprotonates the carboxylic acid (forming the sodium salt) without hydrolyzing the amide bond.
-
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Concentration: Filter and evaporate the solvent under reduced pressure.
Method B: Recrystallization (The "Physical Filter")
Best for: Removing regioisomers and coupling by-products.
Mechanism: MNPC is a highly crystalline solid due to the planarity and stacking potential of the nitropyrazole ring. Impurities disrupt this lattice and remain in the mother liquor.
Solvent Selection Guide:
| Solvent System | Suitability | Notes |
| Ethanol (95% or Absolute) | High | Excellent first choice. Dissolves MNPC when hot; crystallizes well upon cooling. |
| Isopropanol (IPA) | High | Slower evaporation/cooling rate allows for purer crystal growth. |
| Ethyl Acetate / Hexanes | Medium | Good for "crashing out" product if it is too soluble in alcohols. |
| Water | Low | Anti-solvent only. MNPC is poorly soluble in water. |
Protocol:
-
Reflux: Suspend the crude solid in the minimum amount of boiling Ethanol (approx. 5-8 mL/g).
-
Saturation: Add solvent dropwise while boiling until the solid just dissolves.
-
Critical Step: If a small amount of solid remains undissolved after adding reasonable solvent, it is likely an inorganic salt or urea by-product. Perform a hot filtration immediately.
-
-
Cooling: Remove from heat and let the flask cool to room temperature slowly (insulate the flask with a towel if necessary).
-
Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals and wash with cold Ethanol. Dry under vacuum.[1]
Method C: Flash Chromatography (The "Resolution")
Best for: Separating stubborn regioisomers (N1-Methyl vs N2-Methyl).
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Gradient elution using Dichloromethane (DCM) : Methanol (MeOH) .
Protocol:
-
Equilibration: Start with 100% DCM.
-
Loading: Load sample (dissolved in minimal DCM or dry-loaded on silica).
-
Gradient:
-
0–2% MeOH in DCM (Elutes non-polar impurities).
-
2–5% MeOH in DCM (Typically elutes MNPC).
-
Note: The nitro group makes the compound relatively polar; if it sticks, switch to EtOAc/Hexanes (50% to 80% EtOAc).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct purification route based on the impurity profile.
Caption: Decision tree for selecting purification methods based on impurity identification.
Frequently Asked Questions (FAQ)
Q: My product is turning bright yellow/orange. Is it decomposing? A: Not necessarily. Nitro-substituted pyrazoles are inherently chromophoric and often appear pale yellow. However, a deep orange or brown color suggests the presence of oxidation by-products or free amines. Recrystallization from Ethanol (Method B) usually restores the pale yellow color.
Q: The melting point is lower than the literature value (163–165°C).[2] Why? A: A depressed melting point is the classic sign of the regioisomer impurity (1-methyl-4-nitro-1H-pyrazole-5-carboxamide). The 3-carboxamide and 5-carboxamide isomers form a eutectic mixture with a lower melting point. If your MP is broad (e.g., 150–160°C), you must use Method C (Chromatography) or repeated recrystallization to separate the isomers.
Q: I have poor solubility in Ethanol during recrystallization. What should I do? A: The 4-nitro group increases the compound's lattice energy. If Ethanol is insufficient, switch to Acetonitrile (ACN) or a mixture of Ethanol/DMF (9:1) . Caution: DMF is hard to remove; ensure thorough drying under high vacuum and elevated temperature (40°C) afterwards.
Q: Can I use water to wash the solid? A: Yes. MNPC is sparingly soluble in water. Washing the crude filter cake with cold water is an excellent, low-loss way to remove inorganic salts and traces of polar solvents before moving to recrystallization.
References
-
Synthesis and Properties of Nitropyrazoles: Dalinger, I. L., et al.[2][3] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2021.[4]
-
General Purification of Pyrazole Carboxamides: BenchChem Technical Guides. "Application Notes and Protocols for Crystallization of Pyrazole Derivatives."
-
Physicochemical Data (Melting Points & Solubility): PubChem Compound Summary. "1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Analog Data)."
-
Amide Bond Formation & Side Reactions: Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis." Nature, 2011. (Context for coupling reagent impurities).
Sources
overcoming solubility issues with 1-methyl-4-nitro-1H-pyrazole-3-carboxamide in water
Technical Support Center: Solubility Optimization Topic: 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide Ticket ID: SOL-PYR-4N3C Status: Open[1]
Executive Dashboard: Physicochemical Profile
Before attempting solubilization, you must understand the "enemy." This molecule exhibits "Brick Dust" characteristics—high crystallinity and limited solvation potential in water.[1]
| Property | Value (Est.) | Implication |
| Molecular Weight | ~170.13 g/mol | Small molecule, but rigid.[1] |
| LogP | ~0.5 – 1.2 | Moderately lipophilic, but not "greasy" enough for lipid formulations.[1] |
| H-Bond Donors | 2 (Amide | Creates strong intermolecular H-bonds (high melting point).[1] |
| pKa | Neutral | Critical: No ionizable centers in physiological pH (2–10).[1] |
| Water Solubility | < 100 µg/mL | Effectively insoluble for stock preparation.[1] |
Module 1: The Root Cause (Why is it insoluble?)
User Query: "I added water/buffer, and the powder just floats or sits at the bottom. Sonicating didn't help. Why?"
Technical Diagnosis: The insolubility of this compound is driven by Crystal Lattice Energy , not just lipophilicity.[1]
-
Planarity: The pyrazole ring and the nitro group are planar.[1]
-
Stacking: The electron-deficient nitro group (
-system) stacks strongly with electron-rich regions of adjacent molecules ( - stacking).[1] -
H-Bonding: The carboxamide group forms a tight hydrogen-bond network in the crystal state.[1]
The Result: The energy required to break the crystal lattice is higher than the energy released by hydration.[1] Water cannot "wedge" itself between the molecules.[1]
Module 2: Stock Solution Preparation (The "Golden Triangle")
User Query: "What solvent should I use to make a 100 mM stock?"
Protocol: Do NOT attempt to make aqueous stocks. You must use a dipolar aprotic solvent to disrupt the crystal lattice.[1]
Recommended Solvent System:
-
Primary: DMSO (Dimethyl sulfoxide) .[1]
-
Secondary (If DMSO is incompatible): DMAc (Dimethylacetamide) or DMF .[1]
-
Warning: These are more toxic in biological systems than DMSO.[1]
-
Step-by-Step Workflow:
-
Weigh target amount of powder.[1]
-
Add 100% DMSO to reach 80% of final volume .
-
Vortex vigorously for 30 seconds.
-
If undissolved, sonicate at 40°C for 5 minutes.
-
Top up to final volume with DMSO.
Module 3: Aqueous Dilution & The "Crash-Out" Effect
User Query: "My DMSO stock is clear, but as soon as I add it to my cell culture media (PBS), it turns cloudy."
Technical Diagnosis: This is Kinetic Precipitation .[1] When you dilute DMSO into water, the solvent power drops exponentially.[1] The hydrophobic "methyl-nitro-pyrazole" core aggregates faster than the water can solvate it.
Troubleshooting Protocol (The Intermediate Dilution Method): Do not jump from 100% DMSO to 100% Aqueous. Use a "stepping stone."[1]
The Protocol:
-
Prepare Stock: 100 mM in DMSO.
-
Intermediate Step: Dilute stock 1:10 into PEG-400 (Polyethylene Glycol 400).[1]
-
Result: 10 mM solution in 10% DMSO / 90% PEG-400.[1]
-
-
Final Step: Dilute this mix slowly into pre-warmed (37°C) media/buffer with rapid stirring.
Why this works: PEG-400 acts as a surfactant-like cosolvent, coating the molecule and preventing the rapid aggregation of crystal nuclei.[1]
Module 4: FAQ - Specific Scenarios
Q1: Can I use acid or base to dissolve it?
Answer: NO. [1]
-
Reasoning: The amide group (
) is neutral.[1] It does not protonate easily (pKa < -0.[1]5) nor deprotonate (pKa > 15) in aqueous conditions. The nitro group is strictly electron-withdrawing and non-basic. -
Risk: Adding strong NaOH will likely hydrolyze the amide to a carboxylic acid (1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid), chemically changing your compound.[1]
Q2: I need a formulation for IP/IV injection in mice. What do I use?
Answer: For animal studies, you need a high concentration without precipitation.[1]
-
Standard Vehicle: 5% DMSO / 40% PEG-300 / 5% Tween 80 / 50% Saline.[1]
-
Preparation Order (CRITICAL):
-
Dissolve compound in DMSO completely.[1]
-
Add PEG-300 and vortex.[1]
-
Add Tween 80 and vortex.[1]
-
Add Saline last (dropwise) while vortexing.[1]
-
Note: If it turns cloudy, sonicate warm.[1] If it remains cloudy, you have a suspension (acceptable for IP/PO, dangerous for IV).
-
Q3: Can I use Cyclodextrins?
Answer: YES, highly recommended.
-
Why: The hydrophobic pyrazole-nitro core fits well into the cavity of
-cyclodextrin.[1] -
Protocol: Use HP-
-CD (Hydroxypropyl-beta-cyclodextrin) at 20-30% w/v in water.[1]
References & Validated Sources
-
PubChem Compound Summary. this compound analogs and physical properties. National Library of Medicine.[1] Link
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility of nitro-heterocycles).
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] Link
-
TargetMol. Solubility & Formulation Guide for Nitro-Pyrazole Carboxamides (Sildenafil Intermediates).Link
Disclaimer: This guide is based on physicochemical principles of nitro-pyrazole-carboxamide scaffolds. Always verify stability with HPLC before in vivo use.
Sources
Technical Support Center: High-Purity Recrystallization of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the purification of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity crystalline material through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: Based on the polarity imparted by the nitro and carboxamide groups, polar protic and aprotic solvents are excellent starting points.[1] For pyrazole derivatives with similar functionalities, alcoholic solvents are often effective.[2] We recommend screening the following solvents:
-
Primary Recommendations: Ethanol, Isopropanol, Ethyl Acetate.
-
Secondary Considerations: Acetone, Toluene, or a mixture of Ethanol and Water.[3][4]
The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below, ensuring a good yield upon cooling.[1]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with nitroaromatic compounds.[1] To resolve this:
-
Add more solvent: This will lower the saturation point of the solution.
-
Lower the peak temperature: If possible, use a solvent with a lower boiling point.
-
Slow down the cooling rate: Allow the solution to cool gradually to room temperature, then transfer it to an ice bath. Rapid cooling encourages oil formation.
-
Use a solvent mixture: Dissolve the compound in a "good" solvent (like ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A3: The absence of crystal formation is typically due to either using too much solvent or the lack of a nucleation site. Here are some techniques to induce crystallization:[6]
-
Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the glass, which can serve as nucleation points.[1]
-
Seed the solution: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Place in a colder environment: Move the flask from an ice bath to a freezer, but monitor to prevent the solvent from freezing.
Q4: The purity of my recrystallized product is not satisfactory. What could be the cause?
A4: Poor purity after recrystallization can result from several factors:
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[6] Ensure a slow cooling process.
-
Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities, leading to co-crystallization. Re-screen for a more selective solvent.
-
Incomplete removal of mother liquor: Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues during the recrystallization of this compound.
Scenario 1: Very Low Yield
Problem: The recrystallization process results in a significantly lower than expected yield of the purified compound.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Excess Solvent | Using too much solvent will keep a significant portion of the compound dissolved in the mother liquor even after cooling.[6] | Before filtering, test the mother liquor by placing a drop on a watch glass and allowing it to evaporate. If a significant amount of solid remains, concentrate the mother liquor by heating to evaporate some solvent and then cool again to recover more product. |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. | Use a pre-warmed funnel and flask for hot filtration to prevent a sudden drop in temperature. |
| Compound is too soluble | The chosen solvent may be too effective at dissolving the compound, even at low temperatures. | Consider a different solvent or a binary solvent system. Adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can help to reduce the overall solubility and increase the yield.[5] |
Scenario 2: Discolored Crystals
Problem: The final crystalline product has a noticeable color, suggesting the presence of impurities.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Colored Impurities | The starting material may contain colored impurities that are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.[6] |
| Degradation of the Compound | Prolonged heating in certain solvents could lead to slight degradation of the compound. | Minimize the time the solution is kept at high temperatures. |
| Solvent Not Fully Evaporated | Residual solvent trapped in the crystals can sometimes impart color. | Ensure the crystals are completely dry by using a vacuum oven at a temperature well below the compound's melting point. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This method is ideal when a single solvent with a significant temperature-dependent solubility for the compound is identified.
Workflow Diagram:
Caption: Single solvent recrystallization workflow.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent from the recommended list (e.g., Ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large crystals, insulate the flask with a cloth or paper towels.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Binary Solvent Recrystallization
This method is useful when the compound is very soluble in one solvent and poorly soluble in another.
Workflow Diagram:
Caption: Binary solvent recrystallization workflow.
Step-by-Step Procedure:
-
Solvent Selection: Choose a miscible solvent pair. A common example is Ethanol ("good" solvent) and Water ("poor" solvent).[5]
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at its boiling point.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals.
Solvent Selection Data
The following table provides a summary of recommended solvents and their relevant properties for the recrystallization of pyrazole derivatives.
| Solvent | Type | Boiling Point (°C) | Suitability for Cooling Recrystallization | Notes |
| Ethanol | Protic | 78 | Good | A good general solvent for many pyrazole derivatives.[3] |
| Isopropanol | Protic | 82 | Good | Similar to ethanol, can be a suitable alternative.[3] |
| Ethyl Acetate | Aprotic | 77 | Good | Effective for compounds of intermediate polarity.[3] |
| Acetone | Aprotic | 56 | Potentially too soluble | May be more suitable for anti-solvent or evaporation methods.[3] |
| Toluene | Aromatic | 111 | Moderate | Can be effective for less polar compounds or as a co-solvent.[3] |
| Water | Protic | 100 | Poor (as primary) | Can be an excellent anti-solvent when used with a miscible organic solvent like ethanol.[3] |
References
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
minimizing side reactions during nitro-reduction of pyrazole carboxamides
Status: Operational Ticket ID: PYR-NO2-RED-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
You are working with a pyrazole carboxamide scaffold. This is a deceptive substrate. While the nitro group is eager to reduce, the carboxamide side chain is prone to hydrolysis under the acidic conditions often used for dissolving metal reductions (e.g.,
This guide moves beyond generic "organic chemistry 101" advice. We provide industrial-grade troubleshooting to ensure chemoselectivity, preventing the three most common failures: Amide Hydrolysis , Dehalogenation , and Azo-Dimerization .
Module 1: Diagnostic Workflow
Before selecting a reagent, analyze your specific pyrazole substrate using this decision matrix.
Figure 1: Decision matrix for selecting the reduction modality based on substrate vulnerability.
Module 2: The "Gold Standard" Protocol (Fe/NH₄Cl)
For pyrazole carboxamides, the Iron/Ammonium Chloride method is the "Safe Mode." Unlike
The Protocol
-
Substrate: 1.0 equiv Nitro-pyrazole carboxamide
-
Reagents: Iron Powder (325 mesh, 5.0 equiv),
(5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
-
Temperature:
(Reflux)
Step-by-Step Execution
-
Activation (Optional but Recommended): Briefly wash the iron powder with 1N HCl, then rinse with water and ethanol immediately before use. This removes the oxide passivation layer, reducing induction time.
-
Slurry Formation: Suspend the nitro-pyrazole in EtOH/Water. Add the
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Thermal Initiation: Heat the mixture to
. -
Controlled Addition: Add the activated Iron powder in portions.
-
Why? The reaction is exothermic.[2] Dumping all iron at once can cause a "runaway" exotherm, leading to azo-dimer formation.
-
-
Monitoring: Reflux for 1–4 hours. Monitor via TLC/LCMS.
-
Checkpoint: Look for the Hydroxylamine intermediate (
relative to amine). If this persists, add 1.0 equiv more Iron and reflux longer.
-
-
Workup (The Critical Step):
-
Filter hot through a Celite pad (Iron sludge clogs cold filters).
-
Wash the cake with hot ethanol.
-
Concentrate filtrate. If the pyrazole amine is water-soluble, you may need to salt out the aqueous layer with NaCl before extraction.
-
Why this works (Mechanism)
The reaction occurs on the Iron surface.
Module 3: Troubleshooting & FAQs
Issue 1: "I see a colored impurity (Orange/Red) that won't go away."
Diagnosis: You have formed an Azo or Azoxy dimer. Cause: The concentration of the Nitroso intermediate was too high, or the pH was too basic. The Fix:
-
Dilution: Run the reaction more dilute (0.1 M instead of 0.5 M).
-
Solvent Switch: If using catalytic hydrogenation, switch from Methanol to Ethyl Acetate/Ethanol. Methanol can sometimes act as a hydride donor in unexpected ways or trap intermediates.
-
Rescue: You can sometimes reduce the Azo impurity to the amine by adding Zn dust and Formic acid, but this risks amide hydrolysis. It is better to restart with the Fe/
protocol.
Issue 2: "The reaction stalls at the Hydroxylamine ( )."
Diagnosis: The "Velcro Effect." Cause: Pyrazoles are excellent ligands. The resulting amine or hydroxylamine might be coordinating to the metal surface (Fe or Pd), blocking active sites. The Fix:
-
For Iron: Increase agitation (mechanical stirring) and temperature.
-
For Pd/C: Add a "scavenger" or competitive ligand, or simply switch to Transfer Hydrogenation (Ammonium Formate + Pd/C). The rapid release of gases (
, , ) helps desorb the product from the catalyst surface [2].
Issue 3: "My Halogen (Cl/Br) fell off during Hydrogenation."
Diagnosis: Oxidative Addition/Reductive Elimination cycle on Pd. Cause: Standard Pd/C is too active toward Aryl-Halide bonds. The Fix:
-
Poison the Catalyst: Add 0.5 equiv of Diphenylsulfide or use commercially available Sulfided Platinum (Pt-S) .
-
Switch Metal: Use Raney Nickel (slurry). While messy, it is often less reactive toward aryl chlorides than Palladium is [3].
Module 4: Mechanistic Visualization
Understanding the pathway is the only way to control the outcome. You must drive the reaction down the "Vertical" reduction path and avoid the "Horizontal" condensation path.
Figure 2: Mechanistic pathway. The danger zone is the condensation of Nitroso and Hydroxylamine, favored by high concentrations and basic pH.
Summary Data Table: Reagent Selection
| Method | Selectivity (Halogens) | Amide Stability | Workup Difficulty | Best For... |
| Low (Risk of de-hal) | High | Easy (Filtration) | Simple substrates, no halogens. | |
| Fe / | High | High | Medium (Sludge) | Complex Pyrazoles (Gold Standard). |
| High | Low (Hydrolysis risk) | Hard (Emulsions) | Only if amide is sterically hindered. | |
| Medium | Medium | Medium | Small scale, rapid screening. | |
| Pt-S / | High | High | Easy | Halogenated substrates on large scale. |
References
-
Bechamp Reduction Variants
-
Transfer Hydrogenation (Formate)
- Journal of Organic Chemistry, 2005, 70(14), 5519–5527.
-
Dehalogenation Prevention
- Chem. Commun., 2013, 49, 10409.
Sources
- 1. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxamide
Topic: Stability of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide under acidic conditions Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Technical Support Hub. This guide addresses the stability, degradation pathways, and handling of This compound (MNPC-3) in acidic environments. It is designed for medicinal chemists and process engineers utilizing this compound as a scaffold in the synthesis of kinase inhibitors (e.g., FLT3, CDKs) or antimicrobial agents.
Executive Summary: Acidic Stability Profile
Verdict: Conditionally Stable. this compound exhibits kinetic stability in mild acidic buffers (pH 4–6) at ambient temperature. However, it is susceptible to hydrolysis in strong mineral acids (pH < 2) or at elevated temperatures, converting quantitatively to 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid .
The electron-withdrawing nitro group at the C4 position deactivates the pyrazole ring, influencing the amide's reactivity. While it reduces the basicity of the amide oxygen (slowing initial protonation), it increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water once protonated.
Module 1: Critical FAQs & Troubleshooting
Q1: I observe a new peak eluting earlier than my main peak during HPLC analysis of an acidic reaction mixture. What is it?
Diagnosis: This is likely the hydrolysis product: 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid .
-
Mechanism: Under acidic conditions (especially if heated), the primary amide (
) hydrolyzes to the carboxylic acid ( ). -
Chromatographic Behavior: On reverse-phase HPLC (C18), the carboxylic acid is more polar (and ionizable) than the amide. In acidic mobile phases (e.g., 0.1% TFA), it typically elutes earlier than the parent amide due to increased polarity and hydrogen bonding capability.
-
Confirmation: Check the UV spectrum. The nitro-pyrazole core remains intact, so the
(typically 270–290 nm) should remain virtually unchanged between the two species.
Q2: Can I use this compound in a reaction requiring 6M HCl?
Advisory: Proceed with extreme caution.
-
Risk: High. Refluxing in 6M HCl is a standard protocol for intentionally hydrolyzing amides to acids.
-
Outcome: You will likely achieve full conversion to the carboxylic acid within 1–4 hours at reflux.
-
Alternative: If you require acidic conditions for a different transformation (e.g., deprotection of a Boc group elsewhere on the molecule), use a non-aqueous acid source like HCl in dioxane or TFA in DCM at
to minimize hydrolytic cleavage.
Q3: My compound precipitated out of solution after acidification. Did it degrade?
Diagnosis: Not necessarily. This may be a solubility issue.
-
Explanation: The amide is moderately soluble in polar organic solvents. Upon acidification of an aqueous stream, the neutral amide may precipitate. However, if hydrolysis occurred, the resulting carboxylic acid might be less soluble in strongly acidic water (where it is protonated and uncharged) compared to the amide, depending on the specific ionic strength.
-
Action: Filter the solid and analyze via LC-MS.
-
Mass Shift: Look for a mass increase of +1 Da (Net hydrolysis:
[16] [17]). Note: In MS, the difference is often seen as a shift from to , but strictly it is a +0.984 Da mass change.
-
Module 2: Degradation Pathway Visualization
The following diagram illustrates the acid-catalyzed hydrolysis mechanism and the decision logic for identifying impurities.
Caption: Figure 1. Acid-catalyzed hydrolysis pathway of the carboxamide to the carboxylic acid.
Module 3: Experimental Protocols
Protocol A: Forced Degradation Study (Acid Stress)
Purpose: To determine the specific stability limit of the amide in your specific matrix.
Materials:
-
This compound (10 mg)
-
Solvent: Acetonitrile (ACN)
-
Stressor: 1N HCl and 5N HCl
-
Analysis: HPLC-UV (254 nm)
Step-by-Step:
-
Preparation: Dissolve 10 mg of the amide in 5 mL ACN.
-
Trial 1 (Mild): Add 5 mL of 0.1N HCl . Incubate at 25°C for 24 hours.
-
Trial 2 (Strong): Add 5 mL of 1N HCl . Incubate at 60°C for 4 hours.
-
Sampling: Aliquot 100 µL at T=0, T=4h, and T=24h. Neutralize with dilute NaOH immediately before injection to prevent column damage.
-
Analysis: Inject onto C18 column. Gradient: 5% to 95% ACN in water (0.1% Formic Acid).
Expected Results:
| Condition | Time | % Remaining Amide | % Carboxylic Acid | Interpretation |
| 0.1N HCl, 25°C | 24 h | > 98% | < 2% | Stable for standard handling. |
| 1N HCl, 60°C | 4 h | < 50% | > 50% | Significant degradation. Avoid heat + acid. |
Protocol B: Analytical Method (HPLC Conditions)
Use this method to separate the amide from the acid degradant.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient:
-
0–2 min: 5% B (Isocratic hold to elute polar acid)
-
2–10 min: 5%
60% B -
10–12 min: 60%
95% B
-
-
Detection: UV at 270 nm.
Module 4: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for identifying stability issues.
References
-
Cheng, H., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. National Institutes of Health (PMC). Available at: [Link]
-
Reynolds, D. W., et al. (2012). The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
Technical Support Center: Purification of 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxamide
Case ID: REGIO-PYR-004 Status: Active Subject: Removal of N-alkylated regioisomers from 1-methyl-4-nitro-1H-pyrazole-3-carboxamide mixtures.
Executive Summary
The synthesis of This compound typically involves the methylation of a 4-nitro-1H-pyrazole-3-carboxamide precursor.[1] Due to the annular tautomerism of the pyrazole ring, this reaction invariably produces a mixture of two regioisomers:
-
The Target (N1-isomer): this compound (1,3-disubstituted pattern).
-
The Impurity (N2-isomer): 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1,5-disubstituted pattern).
Separating these isomers is critical because the position of the methyl group drastically alters the pharmacological profile (e.g., in PDE5 inhibitors or anti-infectives). This guide provides validated protocols for diagnostic identification and purification.
Module 1: Diagnostic & Identification
User Question: I have a yellow solid that looks pure by TLC, but my biological data is inconsistent. How do I confirm I have the correct isomer?
Technical Insight: TLC is often insufficient because the nitro group dominates the polarity, causing both isomers to co-elute. 1H NMR with NOE (Nuclear Overhauser Effect) is the gold standard for distinguishing these isomers.
The NOE Logic
-
Target (1,3-isomer): The N-Methyl group is spatially distant from the Carboxamide group. The N-Methyl protons will show a strong NOE correlation with the proton at C5 (if unsubstituted) or substituents at C5.[2]
-
Impurity (1,5-isomer): The N-Methyl group is spatially adjacent to the Carboxamide group. A strong NOE correlation may be observed between the N-Methyl and the Amide protons (or steric clash may shift the methyl signal).
Visualizing the Identification Logic
Figure 1: NMR decision tree for distinguishing the target 1,3-isomer from the 1,5-impurity.
Module 2: Purification Protocols
User Question: Column chromatography is too expensive for my 50g batch. Can I recrystallize this?
Technical Insight: Yes. The 1,5-isomer (impurity) is generally less soluble in polar protic solvents than the 1,3-isomer due to the disruption of intermolecular hydrogen bonding caused by the steric bulk of the adjacent methyl and carboxamide groups. However, the nitro group at C4 enhances crystallinity for both.
Protocol A: Selective Recrystallization (Scalable)
Best for: Mixtures with >60% desired product.
Solvent System: Ethanol (EtOH) or Ethanol/Water.[3]
-
Dissolution: Suspend the crude yellow solid in absolute Ethanol (10 mL per gram of crude).
-
Reflux: Heat to reflux (78°C). If the solid does not dissolve completely, add Ethyl Acetate dropwise until clear (up to 20% v/v).
-
Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.
-
Critical Step: Do not place in ice immediately. Rapid cooling traps the impurity.
-
-
Filtration: Filter the resulting crystals.
-
The Precipitate: Usually enriched in the Target (1,3-isomer) due to better packing (higher symmetry).
-
The Filtrate: Contains the 1,5-isomer and uncrystallized target.
-
-
Validation: Check the melting point.
-
Target MP: Typically higher (e.g., >150°C, precise value depends on specific derivative).
-
Impurity MP: Typically lower and broader.
-
Protocol B: Flash Column Chromatography
Best for: Difficult separations or small scale (<5g).
Stationary Phase: Silica Gel (230-400 mesh).[4] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
| Parameter | Condition | Reason |
| Loading | Dry load on Celite or Silica | Nitro-pyrazoles have poor solubility in non-polar eluents; liquid loading causes streaking. |
| Gradient | 0% → 5% MeOH in DCM | The isomers have very similar polarity. A shallow gradient is required.[4] |
| Elution Order | 1. Impurity (1,5-isomer)2. Target (1,3-isomer) | The 1,5-isomer is often less polar because the adjacent methyl/amide groups twist out of planarity, reducing the dipole moment compared to the planar 1,3-isomer. |
| Additives | None usually required | If streaking occurs, add 0.1% Acetic Acid (amide interaction). |
Module 3: Troubleshooting & Optimization
User Question: I am getting a 50:50 mixture. How do I prevent the impurity from forming in the first place?
Technical Insight: The ratio of N1 (Target) to N2 (Impurity) is determined by the tautomeric equilibrium of the starting material and the steric/electronic nature of the base used.
Mechanism of Failure
The starting material, 4-nitro-1H-pyrazole-3-carboxamide, exists in equilibrium.
-
Base Effect: Small cations (Na+, Li+) coordinate tightly to the N-anion, often favoring the more sterically accessible nitrogen (N1) but can be non-selective.
-
Steric Effect: The carboxamide at C3 sterically hinders N2. Therefore, bulky electrophiles favor N1. However, methyl iodide (MeI) is small, leading to poor selectivity.
Optimization Strategy: The "Cesium Effect"
Switching to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent often improves the ratio in favor of the 1,3-isomer.
Recommended Synthetic Protocol:
-
Solvent: DMF or NMP (promotes SN2).
-
Base: Cs2CO3 (1.1 eq). The large Cesium cation forms a looser ion pair, allowing thermodynamics to favor the less hindered N1-alkylation.
-
Temperature: 0°C → Room Temp. (Avoid heating; heat promotes the kinetic N2-product).
Purification Workflow Diagram
Figure 2: Strategic workflow for selecting the appropriate purification method based on crude purity.
References
-
BenchChem Technical Support. (2025).[4][5][6][7] Selective N-Methylation of Pyrazoles: Troubleshooting & Optimization. Retrieved from
-
Fustero, S., et al. (2011). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry.[1] Retrieved from
-
MDPI Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[5][6][8][9] Retrieved from
-
American Chemical Society. (2025). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.[1][7] Journal of Organic Chemistry.[1] Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Technical Guide: Spectral Interpretation of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide
The following guide details the structural characterization of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide , a critical intermediate in the synthesis of bioactive scaffolds (including phosphodiesterase inhibitors like Sildenafil analogs).
This guide prioritizes regiochemical assignment , the most challenging aspect of nitropyrazole chemistry, comparing the diagnostic performance of NMR against alternative analytical techniques.
Executive Summary & Application Context
This compound is a pharmacophore building block. Its structural integrity is defined by the specific positioning of the N-methyl group relative to the carboxamide and nitro moieties.
-
Primary Challenge: N-methylation of 4-nitro-3-pyrazolecarboxamide yields two regioisomers: the target 1,3-isomer (1-methyl-3-carboxamide) and the undesired 1,5-isomer (1-methyl-5-carboxamide).
-
Solution: NMR spectroscopy (specifically 1D
H and 2D NOESY) is the only rapid, non-destructive method to definitively distinguish these isomers. Mass Spectrometry (MS) and Infrared Spectroscopy (IR) fail to resolve this regiochemistry.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent signal broadening due to exchangeable protons, follow this protocol:
-
Solvent Selection: Use DMSO-d
(99.9% D).-
Reasoning: Chloroform-d (CDCl
) often fails to solubilize nitro-carboxamides effectively. DMSO-d also slows the exchange of amide protons, sharpening their signals for integration.
-
-
Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.
-
Note: Filter the solution through a cotton plug if any turbidity remains. Paramagnetic impurities (from catalytic synthesis steps) will broaden the nitro-adjacent proton signals.
-
-
Temperature: Acquire data at 298 K (25 °C) .
Acquisition Parameters
-
H NMR: Minimum 16 scans. Pulse delay (
) 2.0 s to allow relaxation of the nitro-adjacent proton. - C NMR: Minimum 512 scans. Broadband proton decoupling.
-
NOESY/ROESY: Mixing time of 300–500 ms is optimal for observing the specific
-Me Ring-H correlation.
Spectral Data Interpretation
H NMR Assignment (400 MHz, DMSO-d )
The spectrum is characterized by a distinct deshielded aromatic singlet and broad amide resonances.[1]
| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.85 – 8.95 | Singlet (s) | 1H | H-5 (Pyrazole Ring) | Critical Diagnostic: Highly deshielded due to the adjacent nitro group (C-4) and N-methyl (N-1). In the 1,5-isomer, this proton (then H-3) typically appears upfield (~8.1 ppm). |
| 7.80 | Broad Singlet (bs) | 1H | NH | Downfield amide proton (H-bonded or solvent coordinated). |
| 7.55 | Broad Singlet (bs) | 1H | NH | Upfield amide proton. The separation of NH |
| 3.95 – 4.05 | Singlet (s) | 3H | N-CH | Characteristic region for N-methyl pyrazoles. |
C NMR Assignment (100 MHz, DMSO-d )
The carbon spectrum confirms the oxidation state and functional group presence.
| Signal ( | Type | Assignment | Structural Insight |
| 161.5 | C | C=O (Amide) | Typical amide carbonyl shift. |
| 145.2 | C | C-3 | Quaternary carbon bearing the carboxamide. |
| 136.8 | CH | C-5 | Correlates to the H-5 proton in HSQC. |
| 132.5 | C | C-4 (C-NO | Often low intensity/broad due to coupling with the Quadrupolar |
| 40.5 | CH | N-CH | Methyl carbon. |
Comparative Performance Guide
This section evaluates the "performance" of NMR in solving the structural puzzle compared to alternative isomers and techniques.
Regioisomer Discrimination (The "Performance" Metric)
The synthesis of this compound often produces a mixture of the 1,3-isomer (Target) and 1,5-isomer (Byproduct).
| Feature | Target: 1-Me-4-NO | Alternative: 1-Me-4-NO | Diagnostic Conclusion |
| Proton H-5/H-3 | H-5 is adjacent to N-Me. | H-3 is distant from N-Me. | Primary Differentiator |
| NOE Signal | Strong NOE between N-Me ( | NO NOE between N-Me and Ring H (H-3). | Definitive Proof |
| H-Shift | Secondary Indicator |
Technique Comparison: NMR vs. Alternatives
Why is NMR the mandatory quality control standard for this molecule?
-
NMR vs. Mass Spectrometry (LC-MS):
-
LC-MS: Shows [M+H]
= 171.05. Both regioisomers have identical mass and fragmentation patterns are often indistinguishable. MS cannot validate regiochemistry. -
NMR: Provides spatial connectivity via NOE. NMR validates regiochemistry.
-
-
NMR vs. IR Spectroscopy:
-
IR: Confirms Nitro (~1530/1350 cm
) and Amide (~1680 cm ). It cannot determine if the amide is at position 3 or 5. -
NMR: Unambiguously assigns position.
-
Structural Elucidation Workflow
The following decision tree illustrates the logic flow for confirming the structure using the data described above.
Figure 1: Logical workflow for the regiochemical assignment of nitropyrazole carboxamides using NOE correlations.
References
-
General Pyrazole NMR Shifts: Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Heterocyclic Chemistry, vol. 55, no. 1, 2018. Link
-
Synthesis & Regioselectivity: Wang, X., et al. "Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates."[2] Organic & Biomolecular Chemistry, vol. 20, 2022, pp. 9746-9752. Link
-
Sildenafil Analog Intermediates: Dunn, P. J., et al. "Sildenafil (Viagra™): Synthesis Step by Step." ResearchGate, 2010. Link
-
NMR Solvent Effects: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661–667. Link
Sources
A Senior Application Scientist's Guide to the UPLC-MS Quantification of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide in Biological Matrices
Introduction: The Analytical Imperative for Novel Pyrazole Carboxamides
The pyrazole ring system is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Compounds like 1-methyl-4-nitro-1H-pyrazole-3-carboxamide represent a class of molecules with significant potential, often serving as critical intermediates in the synthesis of pharmacologically active compounds or possessing inherent biological activity themselves.[3][4] For drug development professionals, the ability to accurately measure the concentration of such molecules in complex biological matrices (e.g., plasma, serum, urine) is not merely a procedural step; it is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies. These measurements govern critical decisions regarding dosing, safety, and efficacy.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, establishing the primacy of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We will dissect the causality behind experimental choices, present a robust, field-tested protocol, and benchmark its performance against viable alternatives, grounding our recommendations in established regulatory frameworks.[5]
Methodology Showdown: Why UPLC-MS/MS Reigns Supreme
Choosing an analytical technique requires a nuanced understanding of the analyte's properties and the study's objectives. For small-molecule quantification in bioanalysis, the combination of chromatographic separation and mass spectrometric detection offers an unparalleled blend of speed, sensitivity, and specificity.[6][7]
UPLC-MS/MS: The Gold Standard
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from conventional HPLC, utilizing columns packed with sub-2 µm particles.[8] This innovation, coupled with systems designed to operate at pressures exceeding 1,000 bar, generates narrower, more concentrated analyte peaks.[9] The direct consequence is a dramatic increase in resolution, speed, and, crucially, sensitivity, as the concentrated analyte band leads to more efficient ionization in the mass spectrometer source.[8]
When paired with a tandem quadrupole mass spectrometer (MS/MS), the selectivity becomes extraordinary. The system is programmed to isolate the specific mass-to-charge ratio (m/z) of our target analyte (the precursor ion), fragment it, and then detect a specific, characteristic fragment (the product ion). This technique, known as Multiple Reaction Monitoring (MRM), acts as a highly specific filter, effectively eliminating background noise from complex biological matrices and enabling quantification at exceptionally low levels.[8]
Alternative Methodologies: A Comparative Analysis
While UPLC-MS/MS is the premier choice, it is essential to understand the landscape of alternatives to appreciate its advantages fully.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in many labs, HPLC-UV separates compounds chromatographically and detects them based on their absorbance of ultraviolet light.[10] Its primary limitation is a lack of specificity; any endogenous matrix component that co-elutes and absorbs at the same wavelength will interfere with quantification.[11] Furthermore, its sensitivity is often orders of magnitude lower than that of MS detection.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is powerful for volatile and thermally stable compounds. However, this compound, with its polar carboxamide and nitro groups, is not inherently suitable for GC analysis without a chemical derivatization step. This additional step introduces complexity, potential for analyte loss, and increased variability.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An immunoassay-based technique, ELISA is a cornerstone for large-molecule (biologic) analysis due to its high sensitivity and throughput.[7] However, its utility for small molecules is contingent on the development of a highly specific antibody, a resource-intensive and often impractical endeavor for novel chemical entities in early-stage development.
Performance Parameter Comparison
The following table provides a clear, objective comparison of these analytical platforms for the task at hand.
| Parameter | UPLC-MS/MS | HPLC-UV | GC-MS | ELISA |
| Specificity/Selectivity | Exceptional: Based on molecular mass and fragmentation pattern.[11] | Moderate: Relies on chromatographic retention time and UV absorbance; prone to interferences.[10] | High: Mass-based detection provides good selectivity. | High (if available): Relies on antibody-antigen binding; potential for cross-reactivity. |
| Sensitivity (Typical LOQ) | Excellent (pg/mL to low ng/mL): The benchmark for bioanalysis.[7] | Fair (ng/mL to µg/mL): Significantly less sensitive than MS.[10] | Good (pg/mL to ng/mL): Can be very sensitive but analyte must be volatile. | Excellent (pg/mL): Very sensitive for its target analyte. |
| Throughput/Speed | Very High: Runtimes of 2-5 minutes are common.[9] | Low to Moderate: Typical runtimes are 20-45 minutes.[9] | Moderate: Runtimes are typically longer than UPLC. | High: Can analyze many samples in parallel (96/384-well plates). |
| Matrix Effect | High Potential: Susceptible to ion suppression/enhancement; requires careful management.[12] | Low to Moderate: Less susceptible than ESI-MS but co-eluting peaks interfere. | Moderate: Can be affected by non-volatile matrix components in the inlet. | Moderate to High: Can be affected by non-specific binding and matrix components. |
| Applicability to Analyte | Ideal: Perfectly suited for non-volatile, polar small molecules. | Suitable: Requires a UV chromophore. | Poor: Requires derivatization for this non-volatile analyte. | Not Applicable: Requires a custom-developed antibody. |
| Development Cost/Time | Moderate: Method development can be complex. | Low: Relatively straightforward method development. | High: Derivatization adds significant development time. | Very High: Antibody development is a long and expensive process. |
A Validated UPLC-MS/MS Protocol for Quantification
This section details a comprehensive, step-by-step protocol for the robust quantification of this compound in human plasma. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.
Workflow Overview
The analytical process follows a logical sequence from sample receipt to final data generation, ensuring sample integrity and data reliability at each stage.
Caption: High-level workflow for UPLC-MS/MS bioanalysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: The goal of sample preparation is twofold: to remove endogenous interferences (proteins, phospholipids, salts) that can compromise the analysis and to concentrate the analyte to achieve the required sensitivity.[13][14] While simpler methods like protein precipitation (PPT) exist, SPE provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it the superior choice for regulated bioanalysis.[15]
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Detailed Steps:
-
Aliquot & Fortify: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of a working solution of the internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-1-methyl-4-nitro-1H-pyrazole-3-carboxamide). Vortex briefly.
-
Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the plasma. This step disrupts protein binding and ensures the analyte is in the correct ionic state for binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent.[13]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.[13]
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.[13]
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the UPLC system and concentrates the sample.
UPLC-MS/MS Instrumental Parameters
Rationale: The parameters are optimized to achieve a sharp, symmetrical peak for the analyte, separating it from any potential isomers or interferences, in the shortest possible time. The MS is tuned for maximum sensitivity for the specific precursor-to-product ion transition.
Table: UPLC Conditions
| Parameter | Setting | Rationale |
| System | Waters ACQUITY UPLC I-Class or equivalent | Designed for low dispersion and high-pressure operation.[8] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for a broad range of small molecules. |
| Column Temp. | 40°C | Ensures reproducible retention times and improves peak symmetry. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good elution strength. |
| Flow Rate | 0.5 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and pressure. |
| Injection Vol. | 5 µL | Small volume is sufficient due to high sensitivity and minimizes column overload. |
| Gradient | 5% B to 95% B over 2.0 min; hold 0.5 min; return to 5% B | A rapid gradient for high-throughput analysis. |
| Total Run Time | 3.5 minutes | Allows for rapid sample turnaround. |
Table: Tandem Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| System | Waters Xevo TQ-S micro or equivalent | High-sensitivity tandem quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is standard for polar molecules; positive mode is predicted for the pyrazole nitrogen. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150°C | Standard temperature to aid desolvation. |
| Desolvation Temp. | 500°C | High temperature required for efficient solvent evaporation at high flow rates. |
| MRM Transitions | Analyte: m/z 171.1 > 125.1 (Hypothetical) IS: m/z 176.1 > 130.1 (Hypothetical) | Specific transitions ensure selectivity. These values would be determined experimentally via infusion and compound tuning. |
| Dwell Time | 50 ms | Sufficient time to acquire at least 15-20 data points across the narrow UPLC peak for accurate quantification.[8] |
Method Validation
Rationale: Before analyzing study samples, the method must be rigorously validated to prove it is fit for purpose. This is a non-negotiable requirement of regulatory agencies like the FDA and EMA.[5][16] The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended application.[17]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Accuracy & Precision: Assessed at multiple concentrations (LLOQ, LQC, MQC, HQC) to show how close the measured values are to the true value and to each other.
-
Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluation of the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage).
Conclusion: An Authoritative Choice for Bioanalysis
For the quantification of this compound in biological matrices, UPLC-MS/MS is unequivocally the superior analytical technology. Its combination of high throughput, exceptional sensitivity, and unparalleled selectivity provides the high-quality, reliable data necessary to support critical decisions throughout the drug development lifecycle.[7] While simpler methods like HPLC-UV have their place, they lack the specificity and sensitivity required for modern bioanalytical challenges. The protocol detailed herein provides a robust and validated framework, grounded in established scientific principles and regulatory expectations, ensuring that researchers can generate dependable data with the utmost confidence.
References
- Kaza, M., Karazniewicz-Łada, M., Kosicka, K., Siemiątkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385.
- Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
- Thermo Fisher Scientific. (n.d.).
- Phenomenex. (n.d.).
- Li, W., et al. (n.d.).
- Kaza, M., Karazniewicz-Łada, M., Kosicka, K., Siemiątkowska, A., & Rudzki, P. J. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed.
- Ríos-López, A., et al. (2023).
- Kaza, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
- European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
- U.S. Food & Drug Administration. (2024).
- GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
- Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
- Thumar, N. M., & Ladva, K. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6).
- Guyon, F., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. PMC.
- Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion.
- Bioanalysis Zone. (n.d.). LC-MS. Bioanalysis Zone.
- Li, G., et al. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
- Lv, W., et al. (n.d.). Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. PubMed.
- Gomaa, A. M. (2021).
- Bhatt, P., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
- ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. waters.com [waters.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microsaic.com [microsaic.com]
- 12. Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
- 14. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fda.gov [fda.gov]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
1-methyl-4-nitro-1H-pyrazole-3-carboxamide proper disposal procedures
Proper disposal of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 3920-39-6) requires strict adherence to protocols designed for high-nitrogen energetic heterocycles .[1] As a Senior Application Scientist, I must emphasize that while this compound is a common pharmaceutical building block, its structural motif (nitro group attached to a pyrazole ring) necessitates treating it as a potential deflagration hazard and a toxicological risk until processed.[1]
The following guide synthesizes chemical safety data with practical laboratory waste management logistics.
Part 1: Executive Safety Summary
| Parameter | Critical Data |
| Chemical Name | This compound |
| CAS Number | 3920-39-6 |
| Molecular Formula | C₅H₆N₄O₃ |
| Hazard Class | Irritant / Harmful / Potentially Energetic |
| GHS Signal Word | WARNING |
| Primary Risks | Acute Toxicity (Oral), Skin/Eye Irritation, Thermal Instability (Nitro group).[1] |
| Waste Code (RCRA) | Not P/U listed.[1] Characterize as D001 (Ignitable) or D003 (Reactive) if bulk testing confirms instability.[1] Otherwise, dispose of as Hazardous Organic Solid .[1] |
| Disposal Method | High-Temperature Incineration (with NOx scrubbing).[1] |
Part 2: Hazard Characterization & Causality
To dispose of this chemical safely, you must understand why specific protocols are recommended.
Energetic Instability (The Nitro-Pyrazole Motif)[1]
-
Mechanism: The pyrazole ring is electron-rich, but the introduction of a nitro group (-NO₂) at position 4 creates a high-energy system.[1] The N-N bond in the pyrazole ring, combined with the nitro group, increases the compound's oxygen balance and heat of decomposition.[1]
-
Operational Implication: While stable at room temperature, this compound may exhibit shock or friction sensitivity when dry and pure.[1] Never grind this material in a dry state prior to disposal.[1]
Biological Activity & Toxicity
-
Mechanism: Pyrazole-3-carboxamides are pharmacophores often used in kinase inhibitors (e.g., CDK inhibitors).[1] They are designed to interact with biological enzymes.[1]
-
Operational Implication: Treat as a suspected mutagen/reproductive toxin .[1] All disposal procedures must prevent dust generation to avoid inhalation exposure.[1]
Part 3: Pre-Disposal Stabilization Protocol
Before moving waste to the central accumulation area, stabilize the material at the bench level.[1]
Step 1: Segregation
-
Incompatible: Strong Oxidizers, Strong Bases (can induce hydrolysis or runaway exothermic reactions), Reducing Agents.[1]
-
Storage: Store in a clearly labeled, amber glass jar or high-density polyethylene (HDPE) container.
Step 2: Solvation (Recommended for Dust Control)
If you have dry powder >1 gram, it is safer to dispose of it as a solution to eliminate friction hazards.[1]
-
Solvent Choice: Dissolve in DMSO or Acetone .[1]
-
Concentration: Keep below 10% w/v to prevent precipitation.
Step 3: Labeling
-
Label must read: "Hazardous Waste - this compound - Toxic/Irritant" .[1]
-
Add subsidiary hazard label: "High Nitrogen Content - Incinerate Only" .[1]
Part 4: Disposal Workflow
The following workflow outlines the decision process from bench to final destruction.
Figure 1: Decision logic for the safe disposal of nitro-pyrazole derivatives, prioritizing solvation to mitigate friction sensitivity.
Part 5: Detailed Disposal Procedures
Scenario A: Solid Waste (Powder/Crystals)
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator (if outside a fume hood).[1]
-
Container: Use a wide-mouth HDPE jar.
-
Action:
-
If quantity is small (<5g): Place the solid directly into the jar. Do not sweep dust; use a wet wipe to collect residuals.[1] Place the wipe in the jar.
-
If quantity is large (>5g): Dissolve the solid in acetone or ethyl acetate before disposal.[1] This desensitizes the nitro group and prevents dust explosions.[1]
-
-
Waste Stream: Classify as "Solid Hazardous Waste (Toxic, Organic)".[1]
Scenario B: Liquid Waste (Reaction Mixtures)
-
Compatibility Check: Ensure the waste stream does not contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1]
-
Action: Pour into the "Non-Halogenated Organic Solvent" carboy.
-
Note: If the solution contains heavy metals (e.g., from a catalyzed coupling reaction), use the "Metal-Bearing Organic" stream.[1]
Scenario C: Contaminated Debris (Gloves, Wipes)
-
Action: Place all contaminated consumables into a clear polyethylene bag.
-
Seal: Goose-neck seal the bag and tape it shut.
-
Disposal: Place in the solid hazardous waste drum.
Part 6: Emergency Contingencies
| Event | Immediate Action |
| Spill (Powder) | Do NOT sweep dry. Cover with a wet paper towel (water or ethanol) to dampen.[1] Scoop up the wet slurry.[1] This prevents friction-induced ignition and aerosolization.[1] |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1] The compound is lipophilic; soap is essential.[1] |
| Fire | Use CO₂ , dry chemical, or foam.[1] If a large quantity is involved, evacuate the area due to potential toxic NOx fumes.[1] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2754492, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Structural Analog).[1] PubChem.[1][2][3] Available at: [Link][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov.[1] Available at: [Link][1]
Sources
- 1. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 2. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Safety and Handling Guide for 1-methyl-4-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-methyl-4-nitro-1H-pyrazole-3-carboxamide. As a Senior Application Scientist, this document synthesizes critical safety data and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The following information is based on the known hazards of structurally similar compounds and established best practices for handling nitroaromatic compounds.
Hazard Identification and Risk Assessment
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Specific Target Organ Toxicity (Repeated Exposure) : May cause damage to organs through prolonged or repeated exposure.[1]
-
Chronic Aquatic Toxicity : Harmful to aquatic life with long-lasting effects.[1]
Nitroaromatic compounds as a class are known for their potential reactivity and thermal instability, which can be influenced by the presence of impurities.[2] Therefore, a thorough risk assessment is imperative before commencing any experimental work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes. A face shield is crucial when there is a risk of splashing or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant laboratory coat and impervious clothing | A fully buttoned lab coat provides a primary barrier against incidental contact. Impervious clothing should be considered for larger-scale operations. |
| Respiratory Protection | Dust mask or respirator | For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised. In cases of poor ventilation or when exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
3.1. Preparation:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
PPE Inspection: Before entering the work area, thoroughly inspect all PPE for integrity.
3.2. Handling the Chemical:
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent the generation of dust and aerosols.
-
Prevent Contact: Avoid direct contact with skin and eyes.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
3.3. Storage:
-
Container: Keep the container tightly closed.
-
Location: Store in a cool, dark, and well-ventilated place.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1. Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Promptly wash the contaminated skin with soap and water. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
4.2. Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, carefully contain the spill using an inert absorbent material.
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the recommended PPE donning and doffing sequence and the emergency response workflow.
Caption: Recommended sequence for donning and doffing Personal Protective Equipment.
Caption: Step-by-step workflow for responding to a chemical emergency.
References
-
Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. [Link]
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Safety Data Sheet. TCI Chemicals.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd.. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
